Technical Guide: Synthesis of 1,3-Dimethylorotic Acid
Systematic Name: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS Registry Number: 4116-38-5 Target Audience: Medicinal Chemists, Process Development Scientists Part 1: Strategic Overview 1,3-Dim...
Author: BenchChem Technical Support Team. Date: February 2026
Systematic Name: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS Registry Number: 4116-38-5
Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Strategic Overview
1,3-Dimethylorotic acid is a critical pyrimidine scaffold used as an intermediate in the synthesis of adenosine receptor antagonists, theophylline derivatives, and as a reference standard in metabolic studies of pyrimidine biosynthesis.
While orotic acid (Vitamin B13) is naturally occurring, the 1,3-dimethyl derivative requires chemical intervention to block the N1 and N3 positions. This guide details two distinct pathways:
The Methylation Pathway (Primary): Ideal for rapid laboratory-scale production using commercially available orotic acid.
The De Novo Cyclization Pathway (Alternative): Best suited for introducing isotopic labels (
, ) or when starting from acyclic precursors.
Part 2: Retrosynthetic Analysis & Logic
The structural objective is the methylation of the pyrimidine ring nitrogens (N1 and N3) while retaining the C6-carboxylic acid functionality.
Disconnection A (N-Methylation): The most direct route disconnects the methyl groups from the nitrogen atoms, leading back to Orotic Acid .
Challenge: Orotic acid has three nucleophilic sites: N1, N3, and the carboxylate oxygen.
Solution: Exhaustive methylation using a strong electrophile (Dimethyl Sulfate) followed by selective hydrolysis of the resulting ester.
Disconnection B (Cyclization): Disconnects the N1-C6 and N3-C2 bonds, leading to 1,3-Dimethylurea and a four-carbon dielectrophile (Dimethyl Acetylenedicarboxylate - DMAD ).
Advantage:[1][2] Allows for cleaner regiochemistry if N-alkylation of the parent ring proves difficult due to solubility.
Synthesis Logic Diagram
Figure 1: Retrosynthetic logic showing convergent pathways to the methyl ester intermediate, followed by hydrolysis to the target acid.
Part 3: Experimental Protocols
Method A: Exhaustive Methylation of Orotic Acid (Standard Protocol)
This method utilizes the high reactivity of dimethyl sulfate (DMS) to methylate both ring nitrogens and the carboxylic acid simultaneously. The resulting methyl ester is then hydrolyzed.
Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Use only in a fume hood with appropriate PPE (double gloves, face shield). Neutralize spills with aqueous ammonia.
Step 1: Synthesis of Methyl 1,3-dimethylorotate
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents:
Orotic Acid Monohydrate: 10.0 g (57.4 mmol)
Potassium Carbonate (
, anhydrous): 31.7 g (230 mmol, 4.0 eq)
Dimethyl Sulfate (DMS): 16.3 mL (172 mmol, 3.0 eq)
Acetone (Reagent Grade): 250 mL
Procedure:
Suspend orotic acid and
in acetone.
Add DMS dropwise over 15 minutes. Note: The reaction is exothermic.
Heat the mixture to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) until the starting material (
) disappears and the less polar ester () is formed.
Workup: Filter the hot reaction mixture to remove inorganic salts (
, excess Carbonate). Wash the filter cake with warm acetone.
Concentrate the filtrate under reduced pressure to yield a pale yellow oil or solid.
Purification: Recrystallize from minimal hot methanol or isopropanol to obtain Methyl 1,3-dimethylorotate as white crystals.
Expected Yield: 85–90%.
Step 2: Hydrolysis to 1,3-Dimethylorotic Acid
Reagents:
Methyl 1,3-dimethylorotate (from Step 1)
Sodium Hydroxide (2M aqueous solution)
Hydrochloric Acid (6M)
Procedure:
Dissolve the ester in 2M NaOH (5 eq) and stir at room temperature for 2 hours. (Heating to 50°C accelerates the process if solubility is poor).
Cool the solution to 0–5°C in an ice bath.
Acidify carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.
Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 60°C.
Technical Guide: Mechanism of Action of 1,3-Dimethylorotic Acid
The following technical guide details the mechanism of action, chemical biology, and experimental utility of 1,3-Dimethylorotic Acid (1,3-DMOA) . Based on your request, this guide is structured for drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical biology, and experimental utility of 1,3-Dimethylorotic Acid (1,3-DMOA) .
Based on your request, this guide is structured for drug development professionals and enzymologists . It moves beyond basic definitions to explore the compound's critical role as a mechanistic probe for understanding Orotidine 5'-Monophosphate Decarboxylase (ODCase)—one of the most proficient enzymes known to science—and its utility in the rational design of transition-state analog inhibitors for oncology and malaria.
A Mechanistic Probe for Pyrimidine Biosynthesis and Transition State Analysis
Part 1: Executive Summary & Core Identity
1,3-Dimethylorotic acid (1,3-DMOA) is a synthetic derivative of orotic acid (vitamin B13) methylated at the N1 and N3 positions. Unlike its parent compound, which is a central precursor in de novo pyrimidine biosynthesis, 1,3-DMOA serves primarily as a chemical tool and mechanistic probe .
Its "mechanism of action" is defined by its unique electronic properties that elucidate the catalytic paradox of ODCase (Orotidine 5'-Monophosphate Decarboxylase). By mimicking the electrostatic environment of the enzyme-substrate complex, 1,3-DMOA provides the experimental baseline for designing inhibitors that target nucleotide biosynthesis in rapidly proliferating cells (cancer) and parasites (Plasmodium falciparum).
Part 2: The Mechanism of Action (Chemical & Enzymatic)
The scientific significance of 1,3-DMOA lies in its ability to undergo non-enzymatic decarboxylation , providing a model to understand how enzymes achieve rate accelerations of up to
.
1. The Zwitterion Hypothesis (The Beak-Siegel Mechanism)
The central dogma of 1,3-DMOA's mechanism is the Zwitterion Hypothesis . In biological systems, the decarboxylation of orotidine monophosphate (OMP) to uridine monophosphate (UMP) is difficult because it requires generating a high-energy vinyl carbanion at the C6 position.
1,3-DMOA bypasses this barrier through a specific electronic redistribution:
Protonation/Charge Localization: In aprotic or hydrophobic environments (mimicking an enzyme active site), the molecule adopts a zwitterionic resonance structure.
Positive Charge Stabilization: A positive charge develops at the N1 position.[1]
Inductive Destabilization: This N1 positive charge acts as an "electron sink," stabilizing the developing negative charge (carbanion) at C6 during the loss of CO₂.
This mechanism proves that ground-state destabilization and electrostatic stress are sufficient to drive decarboxylation without the need for metal cofactors or covalent catalysis—a principle now applied in designing "cofactor-less" enzyme inhibitors.
2. Interaction with ODCase (Inhibition Potential)
While 1,3-DMOA itself is a poor substrate for ribosylation (due to N1 methylation blocking the phosphoribosyltransferase reaction), it acts as a structural probe for the ODCase active site.
Steric Exclusion: The methyl groups probe the hydrophobic pockets of the enzyme, mapping the tolerance for bulky substituents.
Electrostatic Mimicry: It validates that inhibitors possessing a positive potential at N1 (or capable of hydrogen bonding to an acidic residue like Asp) will bind tightly to ODCase.
Part 3: Visualization of Signaling & Reaction Pathways
The following diagram illustrates the de novo pyrimidine pathway and the specific mechanistic intervention of 1,3-DMOA as a model for the decarboxylation step.
Caption: Schematic comparison of the physiological pyrimidine pathway (left) and the 1,3-Dimethylorotic acid mechanistic probe pathway (right), illustrating the zwitterionic transition state mimicry.
Part 4: Experimental Protocols (Self-Validating Systems)
To utilize 1,3-DMOA effectively in research, strict control of solvent polarity is required to observe the zwitterionic effect.
Protocol A: Kinetic Isotope Effect (KIE) Analysis
Objective: Determine the rate-limiting step of decarboxylation to validate transition state geometry.
Preparation:
Synthesize
-1,3-Dimethylorotic acid and -1,3-Dimethylorotic acid.
Prepare solvent systems: Water (pH 7.4 buffer) vs. Sulfolane (aprotic, mimics enzyme interior).
Reaction Setup:
Dissolve 10 mM 1,3-DMOA in the target solvent in a sealed quartz NMR tube.
Heat to 150°C (for aprotic) or maintain at 25°C (if using catalytic antibodies/enzyme variants).
Measurement:
Monitor the disappearance of the carboxyl peak via 13C-NMR .
Quantify the formation of 1,3-dimethyluracil and CO₂.
Data Analysis:
Calculate the first-order rate constant (
).
Compare
ratios.
Validation Criteria: A significant KIE on the carboxyl carbon indicates C-C bond breaking is rate-limiting, consistent with the zwitterion mechanism.
Electrostatic stabilization of the transition state.
Part 5: Implications for Drug Development
Understanding the action of 1,3-DMOA allows for the Rational Design of ODCase Inhibitors .
Antimalarial Targets: Plasmodium falciparum relies heavily on de novo pyrimidine synthesis.[2] Inhibitors that mimic the 1,3-DMOA zwitterionic state (e.g., 6-iodo-uridine derivatives) can bind ODCase with femtomolar affinity, starving the parasite of UMP.
Antineoplastic Agents: Rapidly dividing cancer cells overexpress ODCase. Compounds designed to impose a positive charge at N1 (mimicking the 1,3-DMOA transition state) act as potent competitive inhibitors.
Metabolic Stability: The N1/N3 methylation of 1,3-DMOA renders it resistant to standard glycosylation, making the scaffold useful for designing non-metabolizable tracers for PET imaging of pyrimidine flux.
Part 6: References
Beak, P., & Siegel, B. (1976).[3] Mechanism of decarboxylation of 1,3-dimethylorotic acid. A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601–3606.[4] Link
Warshel, A., et al. (2006). Electrostatic basis for enzyme catalysis. Chemical Reviews, 106(8), 3210–3235. Link
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme.[2][5][6][7][8] Science, 267(5194), 90–93. Link
Lee, J. K., & Houk, K. N. (1997).[6] A proficient enzyme revisited: The predicted mechanism for orotidine monophosphate decarboxylase.[1][5] Science, 276(5314), 942–945. Link
Kotra, L. P., et al. (2005). Orotidine monophosphate decarboxylase: A fascinating workhorse enzyme with therapeutic potential.[2][5] Journal of Medicinal Chemistry, 48(24), 7911–7928. Link
This comprehensive technical guide details the physicochemical properties, synthesis, and critical research applications of 1,3-Dimethylorotic acid (CAS 4116-38-5). Synthesis, Characterization, and Mechanistic Utility in...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the physicochemical properties, synthesis, and critical research applications of 1,3-Dimethylorotic acid (CAS 4116-38-5).
Synthesis, Characterization, and Mechanistic Utility in Pyrimidine Biology
Executive Summary
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a synthetic pyrimidine derivative primarily utilized as a mechanistic probe in enzymology.[1] Unlike its parent compound, orotic acid (Vitamin B13), this N-methylated analog is unable to undergo phosphoribosylation by orotate phosphoribosyltransferase (OPRT). Instead, it serves as a critical model substrate for studying Orotidine 5'-Monophosphate Decarboxylase (ODCase) , one of the most proficient enzymes known to nature.
This guide provides a rigorous analysis of the compound’s chemical behavior, specifically its thermal decarboxylation pathways which mimic the enzymatic transition state, offering insights into the catalytic power of ODCase.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Soluble in DMSO, Sulfolane, dilute alkali; sparingly soluble in water
pKa (Carboxyl)
~0.6 – 1.0 (Estimated based on 1-methylorotic acid)
Thermal Stability
Decarboxylates at elevated temperatures (>180°C) to form 1,3-dimethyluracil
Synthetic Pathways and Production
The synthesis of 1,3-dimethylorotic acid is achieved through the exhaustive methylation of orotic acid. This process blocks the N1 and N3 positions, preventing tautomerization and isolating the carboxyl group's electronic environment.
Synthesis Protocol: Methylation of Orotic Acid
Based on methodologies adapted from Curran & Angier (1966) and Beak & Siegel (1976).
Dissolution: Dissolve orotic acid in a standard solution of NaOH (typically 2-3 equivalents) to generate the dianion.
Methylation: Add dimethyl sulfate dropwise while maintaining the temperature between 25–40°C. The pH must be monitored and maintained alkaline to ensure deprotonation of the pyrimidine ring nitrogens.
Reaction: Stir the mixture for 2–4 hours. The reaction proceeds via S_N2 nucleophilic attack of the pyrimidine nitrogens on the methyl groups of dimethyl sulfate.
Workup: Acidify the solution carefully with concentrated HCl to pH < 1.
Isolation: The product, 1,3-dimethylorotic acid, precipitates as a white solid.
Purification: Recrystallize from water or an ethanol/water mixture to remove monomethylated byproducts.
DOT Diagram: Synthetic Pathway
Caption: Synthesis of 1,3-Dimethylorotic acid via base-promoted methylation of orotic acid.
Analytical Characterization
Verification of CAS 4116-38-5 requires confirming the presence of two N-methyl groups and the retention of the carboxylic acid moiety.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum in DMSO-d₆ or D₂O is distinct from orotic acid due to the absence of exchangeable NH protons and the appearance of methyl singlets.
δ ~3.2 ppm (s, 3H): N1-Methyl group.
δ ~3.4 ppm (s, 3H): N3-Methyl group.
δ ~6.2–6.5 ppm (s, 1H): C5-Vinylic proton.
Absence: No signals for N-H protons (typically >10 ppm in orotic acid).
Mass Spectrometry (MS)
ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 183.1.
Decarboxylation Artifacts: In GC-MS or high-temperature ionization, a peak at m/z 140 may be observed, corresponding to 1,3-dimethyluracil (loss of CO₂).
Pharmacological & Research Applications: The ODCase Model
The primary utility of 1,3-dimethylorotic acid lies in its role as a "molecular clock" for measuring the catalytic proficiency of Orotidine 5'-Monophosphate Decarboxylase (ODCase).
Mechanism of Action: Zwitterionic Decarboxylation
ODCase accelerates decarboxylation by 17 orders of magnitude.[11] 1,3-Dimethylorotic acid is used to study the non-enzymatic thermal decarboxylation rate to establish a baseline.
Ground State: The compound exists as a stable carboxylic acid at room temperature.
Thermal Activation: Upon heating (e.g., in sulfolane at 206°C), it undergoes decarboxylation.
Zwitterion Intermediate: Research by Beak and Siegel suggests the reaction proceeds through a rare zwitterionic intermediate (N1+ positive charge, C6- carbanion) before releasing CO₂. This mimics the proposed transition state stabilized by the enzyme.
DOT Diagram: Decarboxylation Mechanism
Caption: Thermal decarboxylation pathway of 1,3-dimethylorotic acid via zwitterionic intermediate.
Objective: To determine the first-order rate constant (
) of decarboxylation for comparison with enzymatic rates.
Preparation: Dissolve 1,3-dimethylorotic acid (10 mM) in sulfolane (tetramethylene sulfone).
Incubation: Seal in ampoules and heat to 206°C in a constant-temperature oil bath.
Sampling: Remove ampoules at fixed time intervals (e.g., 0, 1, 2, 4, 8 hours).
Quenching: Rapidly cool ampoules on ice.
Quantification: Analyze samples via HPLC (C18 column, MeOH/Water gradient).
Reactant: 1,3-Dimethylorotic acid (Retention time
).
Product: 1,3-Dimethyluracil (Retention time
).
Calculation: Plot
vs. time. The slope represents .
Safety & Handling
GHS Classification: Warning (Irritant).
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Storage: Store at room temperature, dry, and away from strong oxidizing agents.
References
Beak, P., & Siegel, B. (1976).[2][5] Mechanism of decarboxylation of 1,3-dimethylorotic acid.[1][2][12][4][5][6][7][8][9][10][11] A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601–3606.[1] Link
Curran, W. V., & Angier, R. B. (1966).[5][9] The Synthesis of Orotidine and its Isomer, 3-β-D-Ribofuranosylorotic Acid, and the Methylation of Orotic Acid.[5][10] Journal of Organic Chemistry, 31(1), 201–205.[5][9] Link
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93. Link
Fisher Scientific. (n.d.). Safety Data Sheet: 1,3-Dimethylorotic acid.[3] Retrieved from Fisher Scientific. Link
Advanced Structural Characterization and Elucidation of 1,3-Dimethylorotic Acid
This guide is structured as a high-level technical whitepaper designed for application scientists and structural chemists. It prioritizes the logic of elucidation over simple data reporting, ensuring the reader understan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for application scientists and structural chemists. It prioritizes the logic of elucidation over simple data reporting, ensuring the reader understands how to validate the structure de novo.
Technical Whitepaper | Version 1.0Target Analyte: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS: 4116-38-5
Executive Summary & Chemical Context
In pharmaceutical development, 1,3-Dimethylorotic acid (1,3-DMOA) appears primarily as a synthetic intermediate or a critical impurity in the production of methylated xanthines (e.g., caffeine, theobromine) and pyrimidine analogues. Its structural validation is non-trivial due to the high probability of regioisomers (N- vs. O-methylation) formed during synthesis.
This guide outlines a self-validating elucidation protocol. We move beyond basic identification, using Retrosynthetic Logic , Spectral Triangulation (NMR/MS) , and Crystallographic Confirmation to definitively assign the structure.
To elucidate the structure, one must first understand the genesis of the molecule. The most robust "proof" of structure often comes from a controlled synthesis where the reaction mechanism dictates the outcome.
The Methylation Regioselectivity Challenge
Methylation of orotic acid (6-carboxyuracil) using standard alkylating agents (Dimethyl sulfate/NaOH) predominantly targets the nitrogen atoms due to the amide resonance stabilization. However, O-alkylation (lactim ether formation) is a competing pathway.
N-Alkylation (Thermodynamic Product): Favored under aqueous basic conditions.
O-Alkylation (Kinetic/Specific Conditions): Favored by silver salts or specific phase-transfer catalysts.
Therefore, the elucidation must specifically rule out O-methyl isomers.
Figure 1: Reaction pathway logic demonstrating the origin of the target and potential regioisomers.
Spectroscopic Elucidation Strategy
The core of this guide relies on Spectral Triangulation : using Mass Spectrometry for formula/fragmentation, and NMR for connectivity.
Mass Spectrometry (MS) - The Fragmentation Fingerprint
Method: ESI-MS (Negative Mode for Carboxylic Acid / Positive Mode for Methylation count).
Molecular Ion:
ESI(-):
ESI(+):
Diagnostic Fragmentation (MS/MS):
The hallmark of orotic acid derivatives is the facile loss of
(decarboxylation) from the C6 position.
Transition:
(Loss of 44 Da, ).
Inference: This confirms the free carboxylic acid is intact and not esterified (which would show loss of alkoxy groups).
Nuclear Magnetic Resonance (NMR) - The Connectivity Map
This is the definitive step. We must distinguish between N1-Me, N3-Me, and the potential O-Me.
1H NMR (Proton) - DMSO-d6
Signal ( ppm)
Multiplicity
Integration
Assignment
Structural Logic
13.0 - 14.0
Broad Singlet
1H
COOH
Confirms free acid. Exchangeable with .
6.3 - 6.6
Singlet
1H
C5-H
The only aromatic proton. Upfield of benzene due to electron-rich enamine character, but deshielded relative to uracil due to C6-COOH.
3.4 - 3.5
Singlet
3H
N3-Me
Flanked by two carbonyls (C2, C4). Typically slightly downfield of N1-Me.
3.2 - 3.3
Singlet
3H
N1-Me
Flanked by one carbonyl (C2) and the C6-COOH double bond.
2D NMR: The "Smoking Gun" (HMBC)
To prove N-methylation over O-methylation, we use Heteronuclear Multiple Bond Correlation (HMBC) . O-methylation would result in carbons shifting significantly upfield (< 60 ppm for O-Me vs > 150 ppm for C=O).
N1-Methyl (Proton)
C2 (Carbonyl) & C6 (Quaternary):
The proton at ~3.2 ppm shows a strong correlation to the C2 carbonyl (~151 ppm) and the C6 alkene carbon (~145 ppm).
N3-Methyl (Proton)
C2 (Carbonyl) & C4 (Carbonyl):
The proton at ~3.4 ppm correlates to both carbonyls (C2 ~151 ppm and C4 ~162 ppm).
C5-Proton
C4 & C6:
Confirms the position of the proton on the ring.
Figure 2: HMBC connectivity map. The correlation of methyl protons to carbonyl carbons definitively proves N-attachment.
Crystallography Protocol (Solid State Confirmation)
While NMR provides solution-state topology, X-ray Diffraction (XRD) provides the absolute configuration and hydrogen-bonding network.
Experimental Protocol for Single Crystal Growth:
Solvent Selection: 1,3-Dimethylorotic acid is sparingly soluble in cold water but soluble in hot water or ethanol.
Recommended System: Slow evaporation from Water/Ethanol (80:20) or Hot Acetonitrile .
Crystal Habit: Expect triclinic or monoclinic prisms.
Dimerization Check: In the solid state, carboxylic acids typically form centrosymmetric dimers via
hydrogen bonding motifs.
Validation: If the structure is 1,3-dimethylorotic acid, the amide protons are replaced by methyls. Therefore, the only strong H-bond donor is the -COOH. It must dimerize (COOH···COOH) or solvate. It cannot form the standard uracil ribbons (NH···O=C) seen in non-methylated analogues.
1,3-Dimethylorotic Acid: Mechanistic Probe in Pyrimidine Biosynthesis Enzymology
[1] Executive Summary 1,3-Dimethylorotic acid (1,3-DMOA) is a synthetic analogue of orotic acid, the central precursor in the de novo pyrimidine biosynthesis pathway.[1] Unlike its natural counterpart, 1,3-DMOA is not a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1,3-Dimethylorotic acid (1,3-DMOA) is a synthetic analogue of orotic acid, the central precursor in the de novo pyrimidine biosynthesis pathway.[1] Unlike its natural counterpart, 1,3-DMOA is not a biosynthetic intermediate; rather, it serves as a critical mechanistic probe and structural tool in biochemical research.[1]
Its primary role is in the elucidation of the catalytic proficiency of Orotidine 5'-Monophosphate Decarboxylase (OMPDC) —an enzyme renowned for its extraordinary rate enhancement (
-fold).[1] By blocking the N1 and N3 positions with methyl groups, 1,3-DMOA prevents the formation of zwitterionic intermediates and glycosidic bonds, allowing researchers to isolate and measure the intrinsic, uncatalyzed decarboxylation rate of the pyrimidine ring. This guide details the chemical biology, experimental utility, and mechanistic insights provided by this molecule.
Part 1: Chemical Biology & Structural Mechanism[1][2]
Structural Divergence from Canonical Biosynthesis
In the canonical pathway, Orotic Acid (OA) is converted to Orotidine 5'-Monophosphate (OMP) by the enzyme Orotate Phosphoribosyltransferase (OPRT) .[1] This reaction requires a free nitrogen at position N1 to attack the anomeric carbon of 5-phosphoribosyl-1-pyrophosphate (PRPP).[1]
Orotic Acid: Possesses dissociable protons at N1 and N3. N1 is the nucleophile for ribosylation.
1,3-Dimethylorotic Acid: Both N1 and N3 are methylated.
Consequence 1 (OPRT Blockade): The N1-methyl group sterically and chemically prevents the nucleophilic attack on PRPP. 1,3-DMOA acts as a dead-end inhibitor or steric probe for OPRT.[1]
Consequence 2 (OMPDC Modeling): It locks the molecule in a specific tautomeric state, making it the ideal standard for measuring non-enzymatic decarboxylation kinetics.
The OMPDC Paradox and 1,3-DMOA
OMPDC is often cited as the most proficient enzyme known. It catalyzes the conversion of OMP to UMP without the aid of metal ions or cofactors.[2] To quantify this proficiency, scientists must know the rate of the reaction without the enzyme.
Natural orotic acid is problematic for these baseline measurements because it can ionize or form zwitterions in solution that do not reflect the substrate's state within the enzyme active site. 1,3-DMOA solves this. It mimics the fixed protonation state of the pyrimidine ring, allowing for the precise determination of the activation energy (
) of the decarboxylation event.
Table 1: Comparative Kinetics (The "Wolfenden" Standard)
Data summarized from Wolfenden et al. and Wu et al. [1, 2][1]
Objective: Determine the first-order rate constant for the decarboxylation of 1,3-DMOA to 1,3-dimethyluracil. This serves as a baseline for validating mutant OMPDC activity or computational models.
Detection: Monitor the formation of OMP continuously at 295 nm (increase in absorbance).
Analysis:
Generate a Lineweaver-Burk plot.
Result Interpretation: 1,3-DMOA typically displays competitive inhibition .[1] The lines will intersect at the Y-axis, indicating it binds to the same site as Orotic Acid but cannot be processed.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergence between the natural biosynthetic pathway and the "dead-end" probing pathway utilized in research.
Figure 1: Functional divergence of 1,3-Dimethylorotic acid. While Orotic Acid proceeds through OPRT to form nucleotides (Blue/Green path), 1,3-DMOA (Red) acts as a stable kinetic standard for decarboxylation and a competitive inhibitor of OPRT due to N1 methylation.[1]
References
Radzicka, A., & Wolfenden, R. (1995).[1][3] A proficient enzyme.[3] Science, 267(5194), 90–93.[1]
Wu, W., et al. (2006).[1] Accelerated decarboxylation of 1,3-dimethylorotic acid in ionic liquid. Bioorganic Chemistry, 34(2), 99-104.[1]
Lee, J. K., & Houk, K. N. (1997).[1] A proficient enzyme revisited: the predicted mechanism for orotidine monophosphate decarboxylase.[2][3] Science, 276(5314), 942–945.[1]
Kumar, S., et al. (2023).[1][4] Enzyme–substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis. Physical Chemistry Chemical Physics, 25, 3472-3484.[1][5]
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 1,3-Dimethylorotic Acid
This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1,3-Dimethylorotic acid. It is designed for analytical chemists and medicinal chemistry researchers requiring robust identifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1,3-Dimethylorotic acid. It is designed for analytical chemists and medicinal chemistry researchers requiring robust identification protocols.
Executive Summary
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a critical pyrimidine derivative often utilized as a scaffold in medicinal chemistry and as a reference standard in metabolic studies of uracil derivatives. Its structural integrity relies on the stability of the N1 and N3 methylations and the C6 carboxylic acid moiety.
This guide details the diagnostic spectroscopic signatures required to validate the compound's identity, distinguishing it from common impurities such as 1,3-dimethyluracil (decarboxylation product) or monomethylated precursors.
Structural Context & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the electronic environment is a prerequisite for interpreting the spectral data. The molecule features a pyrimidine-2,4-dione core with a carboxylic acid at position 6.[1]
Solubility Profile: Low solubility in non-polar solvents (
); highly soluble in polar aprotic solvents (DMSO, DMF). DMSO-d6 is the recommended solvent for NMR analysis to prevent aggregation and ensure visibility of the acidic proton.
Structural Analysis Workflow
The following diagram outlines the logical flow for structural validation, highlighting the critical decision points based on spectroscopic data.
Figure 1: Analytical workflow for the structural validation of 1,3-Dimethylorotic acid.
Nuclear Magnetic Resonance (NMR) Analysis[4][10][12]
NMR is the primary tool for distinguishing 1,3-dimethylorotic acid from its metabolic relatives. The lack of symmetry in the molecule (due to the C6-COOH vs C5-H) results in distinct environments for the N-methyl groups.
H NMR Spectroscopy (Proton)
Solvent: DMSO-d6 (Recommended due to solubility and exchange suppression).[2]
Frequency: 400 MHz or higher.
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
COOH
12.0 – 13.5
Broad Singlet
1H
Acidic proton. Chemical shift varies heavily with concentration and water content. May be invisible if rapid exchange occurs.
C5-H
6.10 – 6.30
Singlet
1H
Critical Diagnostic. This signal appears as a sharp singlet. If this appears as a doublet, the sample is contaminated with 1,3-dimethyluracil (coupling to C6-H).
N3-Me
3.40 – 3.50
Singlet
3H
Deshielded by flanking carbonyls (C2 and C4).
N1-Me
3.20 – 3.30
Singlet
3H
Deshielded by C2 carbonyl and C6 vinyl system.
Key Interpretation Note: The chemical shift difference (
) between the two N-methyl singlets is a reliable purity indicator. In 1,3-dimethyluracil, these peaks are often closer together. The presence of the carboxylic acid at C6 induces a specific anisotropic effect that separates these signals.
Urea carbonyl. typically the most shielded carbonyl due to N-flanking.
C6
142.0 – 148.0
Quaternary
Diagnostic. The attachment point of the COOH. In the decarboxylated impurity, this carbon shifts significantly upfield and becomes a CH.
C5
100.0 – 108.0
CH
Alkene carbon. High field due to enamine-like resonance character.
N-Me
28.0 – 36.0
Two distinct signals corresponding to N1 and N3 methyls.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is particularly useful for confirming the presence of the carboxylic acid moiety, which distinguishes this molecule from simple dimethyluracil.
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Overlapping bands for C2 (urea) and C4 (amide) carbonyls. Often appears as a split peak or broad envelope.
C=C Stretch
1600 – 1640
Medium
Pyrimidine ring unsaturation.
C-N / C-O
1000 – 1300
Medium
Fingerprint region bands associated with C-N stretches and the C-O single bond of the acid.
Mass Spectrometry (MS)[14]
Mass spectrometry provides the definitive confirmation of molecular weight and reveals a fragmentation pattern unique to orotic acid derivatives.
Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids (
), but Positive Mode () is standard for general screening.
Molecular Ion:
ESI(+):
ESI(-):
Fragmentation Pathway (ESI+)
The most characteristic feature of orotic acid derivatives is the thermal or collision-induced loss of carbon dioxide (
).
Precursor:
185 (Protonated 1,3-Dimethylorotic acid)
Primary Fragment:
141 (Loss of , -44 Da). This generates the protonated 1,3-dimethyluracil ion.
Secondary Fragments:
84 (Retro-Diels-Alder cleavage of the uracil ring).
Figure 2: Proposed fragmentation pathway for 1,3-Dimethylorotic acid in positive ion mode.
Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols.
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without exchange broadening.
Dry the Sample: Ensure the solid 1,3-dimethylorotic acid is dried under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water/solvents.
Solvent Choice: Use DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Note: Avoid
unless the sample is converted to a methyl ester, as the free acid has poor solubility and dimerization can broaden peaks.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
Acquisition: Run at 298 K. Set relaxation delay (d1) to
seconds to ensure full relaxation of the quaternary carbons.
Protocol B: Mass Spectrometry (Direct Infusion)
Objective: Confirm Molecular Weight and Fragmentation.
Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).
Dilution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Injection: Infuse at 5–10 µL/min into the ESI source.
Parameters:
Capillary Voltage: 3.0 kV
Cone Voltage: 20–30 V (Adjust to induce/suppress in-source decarboxylation).
References
PubChem Compound Summary. (2025). 1,3-Dimethylorotic acid (CID 5025211).[4] National Center for Biotechnology Information. Link
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Data extrapolated from analogous Pyrimidine-2,4-dione derivatives). Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks in DMSO-d6). Link
Pfleiderer, W. (1985). Chemistry of Nucleosides and Nucleotides. Academic Press.
1,3-Dimethylorotic Acid: Technical Safety & Handling Guide
[1] Executive Summary 1,3-Dimethylorotic acid (1,3-Dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a specialized pyrimidine derivative utilized primarily as a synthetic intermediate in the development of adenosine rec...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1,3-Dimethylorotic acid (1,3-Dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a specialized pyrimidine derivative utilized primarily as a synthetic intermediate in the development of adenosine receptor antagonists, xanthine analogs, and metabolic tracers.[1][2][3][4][5][6] Unlike its parent compound, orotic acid, the methylation at the N1 and N3 positions alters its solubility profile and hydrogen-bonding capacity, necessitating specific handling protocols to ensure stability and experimental reproducibility.[1]
This guide provides a rigorous technical framework for the safe handling, storage, and solubilization of 1,3-Dimethylorotic acid, designed for researchers requiring high-fidelity data in drug discovery and organic synthesis contexts.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][3][4]
Understanding the physicochemical properties is the first line of defense in safety and experimental design.[1] The carboxylic acid moiety at position C6 (systematic numbering) or C4 (pyrimidine numbering) dictates its pH-dependent solubility.[1]
Property
Data
Technical Note
CAS Number
4116-38-5
Verify against CAS 874-14-6 (1,3-Dimethyluracil) to avoid critical synthesis errors.
Discoloration (yellowing) indicates potential decarboxylation or oxidation.[1]
Solubility
Low in acidic water; High in basic aqueous media
Requires pH > pKa (approx 3–4) for complete dissolution in water.[1]
pKa
~2.5 – 3.5 (Carboxylic acid)
The N1/N3 methylation removes the basic pKa associated with the uracil ring.[1]
Part 2: Hazard Identification & Toxicology (GHS Standards)[1]
While not classified as acutely toxic (Category 1 or 2), 1,3-Dimethylorotic acid presents specific irritation hazards due to its acidic nature and potential to dissociate on mucous membranes.[1]
Ocular Risk: The acidic protons can cause immediate protein denaturation on the corneal surface.[1] Protocol: Use tight-fitting safety goggles (ANSI Z87.1).[1] Face shields are recommended during powder transfer.[1]
Inhalation Risk: Fine crystalline dust can be hygroscopic, adhering to the respiratory tract and lowering local pH.[1] Protocol: All solid weighing must occur inside a certified Chemical Fume Hood.
Dermal Permeation: As a small organic molecule (MW < 200), it has potential for dermal absorption, though data is limited.[1] Protocol: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1]
Diagram 1: Risk Assessment & Handling Workflow
This decision tree outlines the logical flow for receiving and processing the compound safely.
Caption: Operational workflow for initial intake and safety assessment of 1,3-Dimethylorotic acid.
Part 3: Operational Handling & Storage[1]
Storage Stability[1]
Hygroscopicity: The compound is moderately hygroscopic.[1] Moisture uptake can lead to hydrolysis or facilitate decarboxylation over time.[1]
Requirement: Store in a desiccator or tightly sealed container with silica gel packs.[1]
Thermal Sensitivity: Orotic acid derivatives are prone to thermal decarboxylation (releasing CO₂) to form 1,3-dimethyluracil.[1]
Requirement: Store at +2°C to +8°C . Avoid storage above 25°C for extended periods.
Incompatibility
Strong Oxidizers: Reaction may produce nitrogen oxides (NOx).[1]
Strong Bases: Exothermic neutralization occurs.[1] While used for solubilization, uncontrolled mixing with concentrated bases should be avoided.[1]
Part 4: Experimental Protocol: Preparation of Stock Solution
Objective: Create a stable, self-validating 100 mM stock solution for biological assays.
Challenge: The free acid form has poor water solubility.[1]
Solution: In situ formation of the sodium salt (Sodium 1,3-dimethylorotate) using stoichiometry.[1]
Mechanism:[1][7][6] The NaOH deprotonates the carboxylic acid.[1] As the pH rises above the pKa (~3.5), the compound converts to its ionized, soluble form.[1]
Endpoint: Solution becomes crystal clear.
pH Adjustment & Finalization:
Check pH.[1][4] It should be near neutral (7.0–7.4).[1] If too basic, carefully buffer with dilute HCl or PBS.[1]
Note: Do not use Nylon filters if the pH is highly acidic (unlikely here) or basic, as extractables may interfere with downstream assays.[1]
Diagram 2: Solubilization Logic & Mechanism
This diagram visualizes the chemical transformation required for solubility.[1]
Caption: Chemical mechanism for converting insoluble 1,3-dimethylorotic acid to its soluble salt form.[1]
Part 5: Emergency Response & Disposal[1]
Scenario
Response Protocol
Eye Contact
Immediate: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][6] Follow-up: Seek medical attention (H319).
Skin Contact
Wash with non-abrasive soap and water.[1] If redness persists, consult a dermatologist.
Spill (Solid)
Do not dry sweep (dust generation).[1] Dampen with a wet paper towel or use a HEPA vacuum.[1]
Disposal
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may form).[1] Never dispose of down the drain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5025211, 1,3-Dimethylorotic acid.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid.[1] Retrieved from [Link][1]
Thermodynamic Profile and Stability Characterization of 1,3-Dimethylorotic Acid
This guide provides an advanced technical analysis of the thermodynamic and physicochemical properties of 1,3-Dimethylorotic acid (1,3-DMOA). It is structured to serve researchers requiring rigorous data on stability, so...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of the thermodynamic and physicochemical properties of 1,3-Dimethylorotic acid (1,3-DMOA). It is structured to serve researchers requiring rigorous data on stability, solubility, and phase behavior, particularly in the context of drug development and enzymatic mechanism studies (ODCase models).
[1]
Executive Summary
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) is a critical pyrimidine derivative used extensively as a mechanistic probe for Orotidine 5'-monophosphate decarboxylase (ODCase) activity and as a scaffold in pharmaceutical intermediate synthesis.[1] Unlike its parent compound, orotic acid, 1,3-DMOA lacks N-H hydrogen bond donors, significantly altering its crystal lattice energy, solubility profile, and thermodynamic stability.
This guide focuses on the thermodynamics of instability —specifically the decarboxylation pathway that defines the molecule's thermal behavior—and provides validated protocols for its physicochemical characterization.
H-Bond Acceptors: 4 (Carbonyl oxygens, Ring nitrogens)
LogP (Computed): -0.9 (Hydrophilic, yet more lipophilic than orotic acid due to methylation)
Thermal Behavior and Phase Transition
1,3-DMOA exhibits a complex thermal profile where phase transition (melting) is competitively coupled with chemical decomposition (decarboxylation).
Property
Value / Range
Context & Causality
Melting Point ()
> 200°C (dec.)
The compound undergoes decarboxylation at elevated temperatures.[1][6] Pure melting is difficult to observe without concurrent gas evolution ().
Decarboxylation Onset
~180°C - 220°C
Kinetic studies in sulfolane show significant reaction rates in this window.[1]
Enthalpy of Activation ()
44.4 kcal/mol
High barrier for uncatalyzed decarboxylation, explaining its stability at room temperature despite thermodynamic favorability of the product (1,3-dimethyluracil).
Positive entropy suggests a looser transition state, consistent with the release of .
Critical Insight: Unlike standard pharmaceutical solids where
is a fixed physical constant, the observed melting point of 1,3-DMOA is a kinetic event dependent on heating rate. Fast heating rates (DSC > 10°C/min) may show a melting endotherm immediately followed by/overlapping with an exothermic decomposition.
Structural Thermodynamics (Inferred)
The methylation at N1 and N3 disrupts the robust hydrogen-bonding ribbons seen in orotic acid crystals.
Lattice Energy: Lower than orotic acid due to loss of intermolecular N-H···O interactions.
Consequence: 1,3-DMOA is predicted to have higher solubility in organic solvents (DCM, THF) compared to the parent orotic acid, which is practically insoluble in non-polar media.
Thermodynamics of Reactivity (Decarboxylation)[1][7]
The defining thermodynamic feature of 1,3-DMOA is its propensity to decarboxylate to 1,3-dimethyluracil. This reaction models the biological conversion of OMP to UMP.
Mechanism and Energy Landscape
The reaction proceeds via a zwitterionic intermediate or a direct concerted mechanism depending on the solvent environment. The lack of correlation between carbanion stability and reaction rate in 1,3-DMOA derivatives suggests that ground-state destabilization (steric compression) or transition-state stabilization plays a larger role than product stability.
Diagram 1: Decarboxylation Energy Landscape
Solution Thermodynamics & Solubility[8]
Solubility Profile
While specific experimental solubility values for 1,3-DMOA are sparse in public databases, its behavior can be rigorously bracketed by comparing it to Orotic Acid (OA) and 1,3-Dimethyluracil (1,3-DMU).
Water: Moderate to Low. The carboxylic acid group provides solubility, but the hydrophobic methyl groups reduce it compared to OA at neutral pH.
Polar Aprotic (DMSO, DMF): High solubility. The absence of strong crystal lattice H-bonds facilitates solvation.
Non-Polar (Hexane): Low solubility.
Dissolution Thermodynamics
The dissolution process is governed by the Gibbs-Helmholtz relationship:
(Enthalpy): Likely endothermic (positive). Energy is required to break the crystal lattice.
(Entropy):Positive . The driving force for dissolution is the entropic gain of dispersing the molecule into the solvent.
Experimental Protocols
Protocol A: Determination of Enthalpy of Fusion & Decomposition (DSC)
Objective: To distinguish between melting and decomposition events.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
Sample Prep: Weigh 2–4 mg of 1,3-DMOA into a hermetically sealed aluminum pan with a pinhole (to allow
escape without pan deformation) and a standard sealed pan (to observe pressure effects).
Method:
Equilibrate at 40°C.
Ramp 1: 5°C/min to 250°C (Standard).
Ramp 2: 20°C/min to 250°C (Fast scan to outrun decomposition).
Analysis:
Identify the endothermic peak (melting) vs. exothermic deviations (decomposition).
Integrate the endotherm for
only if a clear baseline return is observed before decomposition onset.
Objective: To generate Van't Hoff plots for dissolution enthalpy calculation.
Diagram 2: Solubility Workflow
Preparation: Add excess 1,3-DMOA to solvent vials.
Incubation: Shake at controlled temperatures (e.g., 25°C, 37°C, 50°C) for 48 hours.
Sampling: Filter supernatant using a 0.45 µm heated syringe filter (to prevent precipitation).
Quantification: Analyze via HPLC (C18 column, Water/MeOH gradient).
Calculation: Plot
vs. . The slope equals .
Applications in Drug Development
Prodrug Design: The carboxylic acid moiety of 1,3-DMOA allows for esterification, creating prodrugs with tunable lipophilicity.
Co-Crystal Former: Due to the specific H-bond donor/acceptor motif (1 donor, 4 acceptors), 1,3-DMOA is an excellent candidate for co-crystallization with basic APIs (Active Pharmaceutical Ingredients) to modulate their solubility.
References
Beak, P., & Siegel, B. (1976).[6][7] Mechanism of decarboxylation of 1,3-dimethylorotic acid. A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601–3606. Link
Radzicka, A., & Wolfenden, R. (1995). Rates of Uncatalyzed Decarboxylation of Orotic Acid Derivatives. Science, 267, 90-93. Link
Wong, F. M., Capule, C. C., & Wu, W. (2007). Stability of the 6-Carbanion of Uracil Analogues: Mechanistic Implications for Model Reactions of Orotidine-5'-monophosphate Decarboxylase. The Journal of Organic Chemistry, 72(6), 2666–2669. Link
PubChem. (2025). 1,3-Dimethylorotic acid Compound Summary. National Library of Medicine. Link
NIST. (2025). Thermophysical Properties of Biological Buffers and Derivatives. NIST Chemistry WebBook. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) represents a specialized derivative of vitamin B13 (orotic acid).[1] Unlike its parent compound, which is a central metabolic intermediate in pyrimidine biosynthesis, the 1,3-dimethylated variant is metabolically refractory to orotate phosphoribosyltransferase (OPRTase).
This guide delineates the molecule's transition from a biological metabolite to a high-value supramolecular synthon and pharmacophore scaffold . Its removal of ring-based hydrogen bond donors (N-H) while retaining the C6-carboxylic acid moiety makes it a precision tool for engineering pharmaceutical co-crystals and designing rigid, polar drug fragments.
Part 1: Chemical Identity & Physicochemical Profile
The methylation of the N1 and N3 positions of the pyrimidine ring fundamentally alters the physicochemical landscape of the molecule, shifting its utility from biochemistry to materials science and synthetic chemistry.
Structural Comparison and Logic
Feature
Orotic Acid (Parent)
1,3-Dimethylorotic Acid (Target)
Research Implication
CAS RN
65-86-1
50887-69-9
H-Bond Donors
3 (N1-H, N3-H, COOH)
1 (COOH)
Crystal Engineering: 1,3-dimethylation forces H-bonding exclusively through the carboxylic acid, reducing polymorphic unpredictability.[2]
Solubility
Poor (Water/Organics)
Improved (Organic Solvents)
Synthesis: Allows for homogeneous phase reactions (e.g., amide couplings) unavailable to the parent compound.
Metabolic Fate
Converted to UMP by UMPS
Inert to UMPS
Pharmacology: Acts as a stable scaffold rather than a substrate; potential competitive inhibitor.
The "Blocked" Pyrimidine Concept
In medicinal chemistry, the "blocked" pyrimidine is valuable because it mimics the sterics of natural nucleobases without engaging in nucleotide salvage pathways. This prevents incorporation into DNA/RNA, reducing genotoxicity risks while allowing the molecule to act as a ligand for adenosine receptors or specific enzymes.
Part 2: Research Applications
Supramolecular Chemistry & Crystal Engineering
The primary modern application of 1,3-dimethylorotic acid is as a Co-crystal Former (Co-former) . Pharmaceutical co-crystals are used to modify the solubility and stability of Active Pharmaceutical Ingredients (APIs) without changing their covalent structure.
Mechanism: The molecule acts as a "molecular spacer." By methylating the ring nitrogens, the self-association via N-H...O hydrogen bonds (common in uracils) is abolished.
The Synthon: The dominant interaction becomes the carboxylic acid homodimer (R2^2(8) graph set) or a heterosynthon with an API's basic nitrogen (e.g., pyridine or imidazole ring).
Fragment-Based Drug Discovery (FBDD)
1,3-Dimethylorotic acid serves as a privileged fragment :
Rigidity: The pyrimidine ring provides a flat, rigid core.
Vectorization: The C6-carboxylic acid allows for rapid library generation via amide coupling.
Lipophilicity Tuning: The methyl groups increase logP compared to orotic acid, improving membrane permeability for derived inhibitors.
Part 3: Visualizing the Research Utility
The following diagram illustrates the divergent pathways of Orotic Acid (Biological) versus 1,3-Dimethylorotic Acid (Synthetic/Structural).
Figure 1: Functional divergence. Orotic acid feeds into DNA synthesis, whereas 1,3-dimethylorotic acid is metabolically blocked, directing its utility toward synthetic and structural applications.
Part 4: Experimental Protocols
Synthesis of 1,3-Dimethylorotic Acid
Objective: To convert commercially available orotic acid monohydrate into 1,3-dimethylorotic acid.
Safety Note: Dimethyl sulfate is a potent alkylating agent and carcinogen. Work in a fume hood.
Dissolution: Dissolve Orotic Acid Monohydrate (10 mmol) in 20 mL of 2M NaOH. The solution should be clear (formation of disodium salt).
Methylation: Cool the solution to 0°C. Add Dimethyl Sulfate (25 mmol, 2.5 eq) dropwise over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Maintain pH > 10 by adding small aliquots of NaOH if necessary.
Workup: Acidify the solution carefully with 6M HCl to pH 2.0. The product, 1,3-dimethylorotic acid, will precipitate as a white solid.
Purification: Filter the solid and recrystallize from water or ethanol/water (1:1).
Objective: To engineer a solubility-enhanced form of a basic drug (e.g., Caffeine or a Pyridine-based API) using 1,3-dimethylorotic acid as a co-former.
Stoichiometry: Weigh equimolar amounts (1:1 ratio) of the API and 1,3-Dimethylorotic acid.
Solvent Selection: Dissolve the mixture in a minimum amount of hot Methanol or Ethanol. If solubility varies significantly, use a binary mixture (e.g., MeOH:DCM 1:1).
Crystallization: Filter the solution through a 0.45 µm syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes to allow slow evaporation at room temperature.
Harvesting: After 24-72 hours, harvest crystals.
Validation: Analyze via PXRD (Powder X-Ray Diffraction). A unique pattern distinct from the physical mixture of individual components confirms co-crystal formation.
Part 5: Analytical Standardization (HPLC)
Researchers often encounter 1,3-dimethylorotic acid as an impurity or degradation product in caffeine/theophylline studies.
"using 1,3-Dimethylorotic acid in cell culture experiments"
This Application Note is structured as a high-level technical guide for drug discovery scientists and metabolic engineers. It bridges the gap between the compound's chemical properties and its utility as a metabolic prob...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery scientists and metabolic engineers. It bridges the gap between the compound's chemical properties and its utility as a metabolic probe in cellular assays.
Executive Summary & Scientific Rationale
1,3-Dimethylorotic acid (1,3-DMOA) is a synthetic analog of orotic acid (Vitamin B13) characterized by methylation at the N1 and N3 positions of the pyrimidine ring. In cell culture systems, it serves as a critical metabolically stable probe .
The Mechanistic Advantage
In mammalian cells, native Orotic Acid (OA) is rapidly sequestered and metabolized by Orotate Phosphoribosyltransferase (OPRT) to form Orotidine-5’-monophosphate (OMP), which is then decarboxylated to UMP.[1] This rapid conversion makes it difficult to study the kinetics of transport in isolation from metabolism.
1,3-DMOA solves this problem via Structural Blockade:
N1-Methylation: Prevents the formation of the N-glycosidic bond with Phosphoribosyl Pyrophosphate (PRPP).[1] OPRT cannot ribosylate 1,3-DMOA.[1]
N3-Methylation: Alters the pKa and hydrophobicity, affecting passive diffusion vs. active transport rates.
Primary Applications:
Transporter Specificity Assays: To quantify activity of Organic Anion Transporters (OAT1, OAT3) without metabolic interference.
Enzyme Mechanism Studies: As a transition-state analog mimic to study ground-state destabilization in decarboxylase enzymes (ODCase).
Negative Control: In nucleotide salvage pathway experiments, ensuring observed effects are due to downstream metabolites (UMP/UDP/UTP) rather than the orotate structure itself.
Objective: Determine if a drug candidate inhibits renal clearance of orotate using 1,3-DMOA as a non-metabolizable tracer.[1]
Experimental Design (Graphviz Diagram)
Figure 1: Workflow for utilizing 1,3-DMOA in transporter uptake assays. The compound's metabolic stability ensures that intracellular accumulation represents transport activity only.
Step-by-Step Protocol
1. Cell Seeding:
Seed HEK293 cells stably expressing OAT1 (or OAT3) and Mock cells in Poly-D-Lysine coated 24-well plates at
Prepare Transport Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.
Prepare Dosing Solution: Dilute 1,3-DMOA stock to 10 µM in Transport Buffer. (Final DMSO < 0.1%).[2][3]
3. Uptake Phase:
Aspirate culture media and wash cells
with pre-warmed (37°C) Transport Buffer.
Add 400 µL of Dosing Solution to each well.
Incubate at 37°C for exactly 5 to 10 minutes . (Note: Uptake is linear only for short durations).
4. Termination:
Aspirate Dosing Solution immediately.
Wash cells
rapidly with Ice-Cold PBS (4°C) to stop transporter activity.[1]
5. Extraction:
Add 200 µL of 80:20 Methanol:Water (chilled) to each well.
Scrape cells and transfer lysate to microcentrifuge tubes.
Centrifuge at
for 10 mins to pellet debris. Collect supernatant for LC-MS.
Mechanistic Pathway Analysis
Understanding the "Why": The diagram below illustrates the metabolic blockade that makes 1,3-DMOA valuable.
Figure 2: Metabolic blockade mechanism. 1,3-DMOA acts as a dead-end probe because the N1-methyl group prevents the phosphoribosyl transfer reaction catalyzed by OPRT.[1]
Data Analysis & Interpretation
When analyzing LC-MS data from the uptake assay, calculate the Uptake Ratio :
Result
Interpretation
Ratio > 2.0
Positive identification as a transporter substrate.[1]
Ratio ≈ 1.0
Compound enters via passive diffusion only; not a substrate.
Low Recovery
Check solubility or non-specific binding to plasticware.
Troubleshooting Guide
Precipitation: If the dosing solution becomes cloudy, the concentration exceeds the solubility limit in aqueous buffer. Reduce concentration to 1 µM or increase BSA (0.1%) carrier.
High Background: If Mock cells show high uptake, 1,3-DMOA may be highly lipophilic (LogP dependent) and entering via passive diffusion.[1] Perform experiments at 4°C to confirm; passive diffusion drops significantly less than active transport at low temps.
References
Beak, P., & Siegel, B. (1976).[4] Mechanism of decarboxylation of 1,3-dimethylorotic acid. A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601–3606. Link[1]
Lee, J. K., & Houk, K. N. (1997).[5] A Proficient Enzyme Revisited: The Predicted Mechanism for Orotidine Monophosphate Decarboxylase. Science, 276(5314), 942–945. Link[1]
Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1–22. Link[1]
Nakanishi, M. P., & Wu, W. (1998).[5] Mechanism of decarboxylation of 1,3-dimethylorotic acid revisited: Trapping of the reaction intermediate. Tetrahedron Letters, 39(35), 6271-6272.[1][5] Link[1]
PubChem. (n.d.). 1,3-Dimethylorotic acid (CID 5025211).[1][6] National Center for Biotechnology Information. Link[1]
Application Notes & Protocols: 1,3-Dimethylorotic Acid as a Tool for Metabolic Research
Abstract The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells. Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a critical regulatory node and a validated therapeutic target. Small molecule inhibitors of DHODH, including structural analogs of its substrate orotate, are invaluable tools for dissecting the complex interplay between nucleotide metabolism, mitochondrial function, and cellular fate. This guide details the mechanism and application of DHODH inhibitors, with 1,3-dimethylorotic acid serving as a conceptual model for an orotate analog, to probe metabolic dependencies in various research contexts. We provide field-proven protocols for in vitro enzyme kinetics, cell-based metabolic assays, and advanced metabolic flux analysis, empowering researchers to leverage this powerful tool in oncology, immunology, and drug development.
Scientific Foundation: The Pyrimidine Pathway and DHODH
The de novo pyrimidine synthesis pathway constructs pyrimidine rings from simple precursors like glutamine and aspartate.[1] This process is indispensable for producing the nucleotides required for DNA and RNA synthesis, making it a cornerstone of cell proliferation and survival.[2]
The first three steps of this pathway are catalyzed in the cytosol by the multifunctional enzyme CAD. The fourth step, the oxidation of dihydroorotate to orotate, is uniquely catalyzed by Dihydroorotate Dehydrogenase (DHODH).[3] This enzyme is located on the inner mitochondrial membrane, where it couples pyrimidine synthesis directly to the electron transport chain by donating electrons to the quinone pool.[4][5] This strategic location makes DHODH a critical link between nucleotide metabolism and mitochondrial respiration.[4]
1,3-Dimethylorotic acid, as a structural analog of orotic acid, is conceptually positioned to interact with enzymes in this pathway. Its primary utility in research is as a probe to investigate the consequences of blocking DHODH activity, thereby inducing pyrimidine starvation.
Caption: The De Novo Pyrimidine Biosynthesis Pathway.
Mechanism of Action & Experimental Validation
DHODH inhibitors function by binding to the enzyme, effectively blocking the conversion of dihydroorotate to orotate.[2] This leads to a rapid depletion of the intracellular pool of UMP and other downstream pyrimidines, which are essential for nucleic acid synthesis.[3] Consequently, rapidly proliferating cells, which have a high demand for nucleotides, undergo S-phase cell cycle arrest and, subsequently, apoptosis.[6][7]
The Uridine Rescue: A Self-Validating Control
A critical principle for ensuring experimental trustworthiness is to confirm that the observed cellular effects are due to on-target DHODH inhibition rather than off-target cytotoxicity. This is achieved through a "uridine rescue" experiment. Since uridine can be salvaged by cells and converted into UMP (bypassing the de novo pathway), its addition to the culture medium should reverse the antiproliferative effects of a DHODH inhibitor.[7][8] If the addition of uridine rescues the cells, it validates that the compound's primary mechanism of action is pyrimidine starvation.
Applications in Metabolic Research
Targeting DHODH with a small molecule inhibitor is a powerful method to investigate several key areas of cell biology:
Metabolic Vulnerabilities: Identify the reliance of specific cancer cell lines or immune cell subsets on de novo pyrimidine synthesis. Many malignant cells, such as those in Acute Myeloid Leukemia (AML), are exquisitely sensitive to pyrimidine starvation.[3][8]
Mitochondrial Function: Since DHODH is functionally linked to the electron transport chain, its inhibition can be used to study the resulting impact on mitochondrial respiration and cellular redox state.[5]
Signal Transduction: Pyrimidine depletion activates stress response pathways, including the tumor suppressor p53, providing a tool to study the links between metabolic state and cellular signaling.[6][9]
Systemic Metabolism: Pharmacological inhibition of DHODH has been shown to impact whole-body metabolism, including improving glucose balance and increasing the expression of the metabolic cytokine GDF15.[4][5]
Experimental Protocols
The following protocols provide a framework for characterizing the effects of a DHODH inhibitor like 1,3-dimethylorotic acid.
Protocol 4.1: In Vitro DHODH Enzyme Inhibition Assay
Principle: This assay directly measures the enzymatic activity of recombinant human DHODH and its inhibition by a test compound. The reduction of a dye, 2,6-dichloroindophenol (DCIP), which accepts electrons from the reaction, is monitored spectrophotometrically.[10]
Materials:
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
L-Dihydroorotic acid (Substrate)
Coenzyme Q10 (Electron Acceptor)
2,6-dichloroindophenol (DCIP)
Test Compound (e.g., 1,3-Dimethylorotic acid, Brequinar as positive control) dissolved in DMSO
96-well microplate and plate reader
Procedure:
Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.
In a 96-well plate, add 2 µL of the compound dilution to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Prepare the reaction master mix in the Assay Buffer containing L-dihydroorotic acid (e.g., 200 µM), Coenzyme Q10 (e.g., 50 µM), and DCIP (e.g., 60 µM).
Add 90 µL of the master mix to each well.
Initiate the reaction by adding 8 µL of recombinant DHODH (e.g., 50 nM final concentration) to each well (except "no enzyme" controls).
Immediately measure the decrease in absorbance at 600 nm (the wavelength for reduced DCIP) every 30 seconds for 15-20 minutes at 37°C.
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4.2: Cell-Based Proliferation Assay with Uridine Rescue
Principle: This protocol determines the concentration-dependent effect of a DHODH inhibitor on cell proliferation and validates the mechanism of action through uridine rescue.
Materials:
Cancer cell line of interest (e.g., K562, NB4, THP-1)[7][9]
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
Test Compound and positive control (e.g., Brequinar)
Uridine stock solution (e.g., 100 mM in water, sterile filtered)
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
Add serial dilutions of the test compound (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO).
Incubate for 72 hours under standard culture conditions.
Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence).
Normalize the data to the vehicle control and calculate the IC50 value.
Uridine Rescue Validation:
Seed cells in a 24-well plate.
Treat cells with four conditions: a) Vehicle, b) Test Compound at 2x its IC50, c) Uridine alone (e.g., 100 µM), d) Test Compound (2x IC50) + Uridine (100 µM).[8]
Incubate for 72 hours.
Count viable cells using a cell counter or perform a viability assay as above.
Expected Outcome: The antiproliferative effect of the test compound should be significantly reversed in the presence of uridine.
Principle: 13C-Metabolic Flux Analysis (13C-MFA) uses stable isotope-labeled substrates (e.g., [U-13C]-glucose) to trace the flow of carbon through metabolic pathways.[12] By measuring the mass isotopologue distribution in downstream metabolites via mass spectrometry, one can quantify the flux (i.e., the rate) through specific reactions, providing a highly quantitative readout of metabolic reprogramming.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Briefed Protocol:
Labeling: Culture cells in a medium where a primary carbon source is replaced with its 13C-labeled version (e.g., [U-13C]-glucose).
Treatment: Expose parallel cultures to the DHODH inhibitor or vehicle control.
Extraction: Once cells have reached isotopic steady state, rapidly quench metabolism (e.g., with cold methanol) and extract polar metabolites.
Analysis: Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass distribution patterns for key intermediates of central carbon metabolism (e.g., TCA cycle intermediates, amino acids, and nucleotide precursors).
Modeling: Use specialized software (e.g., INCA, VANTED) to fit the measured mass isotopologue distributions to a metabolic network model, thereby calculating intracellular fluxes.[13][14]
Interpretation: Inhibition of DHODH is expected to dramatically reduce flux into de novo pyrimidine synthesis. MFA can quantitatively measure this and reveal compensatory changes in other pathways, such as glycolysis or the TCA cycle.[4]
Data Interpretation & Troubleshooting
Experiment
Expected Result with DHODH Inhibitor
Troubleshooting/Considerations
Cell Proliferation
Dose-dependent decrease in viability.
Cell line dependency is high; test a panel of lines. Ensure DMSO concentration is consistent and non-toxic.
Uridine Rescue
Antiproliferative effect is reversed by co-treatment with uridine.
If rescue is incomplete, consider off-target effects or insufficient uridine concentration.
Cell Cycle Analysis
Accumulation of cells in S-phase, followed by an increase in the sub-G1 (apoptotic) population.
Time-course is critical. Early time points (12-24h) show S-phase arrest; later time points (>48h) show apoptosis.
Metabolomics
Accumulation of dihydroorotate; depletion of orotate, OMP, and UMP.
Rapid quenching of metabolism is essential to prevent artifactual changes. Use an appropriate internal standard for quantification.
References
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work? Patsnap. [Link]
Ladds, M. J. G. W., et al. (2021). DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. Molecular Metabolism. [Link]
ResearchGate. (2021). DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. [Link]
Di Trani, M., et al. (2021). The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. Cancers. [Link]
Fahmi, D., et al. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Leukemia. [Link]
Ladds, M. J. G. W., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications. [Link]
Abt, E. R., et al. (2023). DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. Cancers. [Link]
Di Trani, M., et al. (2020). The Synergism Between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia. bioRxiv. [Link]
Christian, S., et al. (2019). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]
Sankar, S., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. BMC Cancer. [Link]
Nishino, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports. [Link]
ResearchGate. (N.D.). Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites...[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5025211, 1,3-Dimethylorotic acid. [Link]
Bou-Nader, C., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY. [Link]
Mandy, D. E., et al. (2014). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal. [Link]
Ladds, M. J. G. W., et al. (2021). DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. Molecular Metabolism. [Link]
Atcha, Z., et al. (1998). Metabolic effects of thioctic acid in rodent models of insulin resistance and diabetes. British Journal of Pharmacology. [Link]
ASTCT. (2023). DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response. [Link]
MDPI. (2021). Dose-Dependent Effects of Short-Chain Fatty Acids on 3T3-L1 Adipocyte Adipokine Secretion and Metabolic Function. [Link]
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
Murphy, M. P., et al. (2016). Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly. Journal of Biological Chemistry. [Link]
DAV University. (N.D.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
Jekabsons, K., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety. Antioxidants. [Link]
NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
Lovatt, C. J., et al. (1974). Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues. [Link]
MDPI. (2018). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. [Link]
EurekAlert!. (2023). Cleveland researchers discover enzyme that controls both weight gain and cholesterol levels in animal models. [Link]
Vamvakidès, A. (2002). [Mechanism of Action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a Putative Nootropic, Anti-Epileptic and Antidepressant Compound]. Annales Pharmaceutiques Françaises. [Link]
O-oka, S., et al. (1999). Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function. Journal of Biological Chemistry. [Link]
MDPI. (2020). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. [Link]
Williams, T. C. R., et al. (2017). Cell-Type Specific Metabolic Flux Analysis: A Challenge for Metabolic Phenotyping and a Potential Solution in Plants. Metabolites. [Link]
"quantification of 1,3-Dimethylorotic acid in biological samples"
Executive Summary 1,3-Dimethylorotic acid (1,3-DMOA), also known as 1,3-dimethyluracil-6-carboxylic acid, is a critical analyte often overlooked in standard metabolic panels. It serves two primary roles: as a photodegrad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dimethylorotic acid (1,3-DMOA), also known as 1,3-dimethyluracil-6-carboxylic acid, is a critical analyte often overlooked in standard metabolic panels. It serves two primary roles: as a photodegradation product of theophylline (1,3-dimethylxanthine) and as a minor downstream metabolite in the caffeine/xanthine pathway.
Quantifying 1,3-DMOA in biological samples (plasma, urine) presents distinct challenges:
High Polarity: The carboxylic acid moiety (pKa ~2.0) and lack of extensive hydrophobic structure result in poor retention on standard C18 columns.
Matrix Interference: Its elution often coincides with the "void volume" where salts and phospholipids suppress ionization.
Structural Isomerism: It must be chromatographically resolved from other xanthine/uric acid derivatives.
This guide details a robust Solid Phase Extraction (SPE) and LC-MS/MS workflow designed to overcome these hurdles, ensuring compliance with FDA/ICH M10 guidelines.
Physicochemical Profile & Strategy
Property
Value / Characteristic
Impact on Method Design
Molecular Weight
184.15 g/mol
Small molecule; requires low mass cut-off on MS.
pKa
~2.0 (Carboxylic acid)
Exists as an anion (negative charge) at physiological pH.
LogP
< 0.5 (Estimated)
Highly polar. Standard C18 will cause "breakthrough."
Ionization
ESI Negative Mode
[M-H]⁻ is the most stable precursor ion.
Strategic Decision - Sample Preparation:
We reject "Protein Precipitation" (PPT) for this analyte. PPT leaves too many phospholipids that co-elute with polar analytes.
Mechanism: Capitalizes on the acidic nature of 1,3-DMOA. We lock the analyte onto the basic sorbent using ionic forces, wash away neutral xanthines (like caffeine/theophylline) with organics, and elute by neutralizing the acid.
Internal Standard (IS): 1,3-Dimethylorotic acid-d3 (preferred) or Orotic acid-d2.
SPE Cartridge: Waters Oasis MAX (30 mg) or Phenomenex Strata-X-A.
Step-by-Step Workflow:
Sample Pre-treatment:
Aliquot 200 µL Plasma/Urine.
Add 20 µL Internal Standard solution.
Add 200 µL 4% H₃PO₄ (Phosphoric Acid) to disrupt protein binding, but ensure final pH is > 4.0 (so analyte stays ionized for MAX binding? Correction: For MAX, we want the analyte charged (negative). The pKa is ~2. Therefore, we should actually dilute with Ammonium Acetate pH 7 to ensure the carboxylic acid is deprotonated (COO⁻) to bind to the quaternary amine (N⁺) of the sorbent).
Revised Pre-treatment: Dilute 200 µL sample with 200 µL 50 mM Ammonium Acetate (pH 7.0) .
SPE Extraction (Visualized below):
Figure 1: Mixed-Mode Anion Exchange (MAX) workflow logic. By washing with Methanol while the analyte is locked by charge, we achieve superior cleanliness compared to protein precipitation.
Post-Elution:
Evaporate eluate under Nitrogen at 40°C.
Reconstitute in 100 µL Mobile Phase A (100% Aqueous).
LC-MS/MS Instrumental Protocol
Chromatography (LC):
Standard C18 columns often fail here due to "phase collapse" in 100% water. We utilize a High Strength Silica (HSS) T3 column, designed to retain polar compounds in high-aqueous environments.
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH Native ~6.8).
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 - 1.0 min: 100% A (Isocratic hold to trap polar analyte).
** Rationale:** The carboxylic acid deprotonates easily ([M-H]⁻), providing better selectivity than positive mode where sodium adducts often interfere.
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
1,3-DMOA (Quant)
183.1
139.1
15
Loss of CO₂ (Decarboxylation)
1,3-DMOA (Qual)
183.1
111.0
25
Ring Cleavage (Retro-Diels-Alder)
IS (d3-DMOA)
186.1
142.1
15
Loss of CO₂
Method Validation (FDA/ICH M10 Compliance)
To ensure this protocol is "self-validating," the following criteria must be met during the validation phase:
Selectivity: Analyze 6 lots of blank plasma/urine.[1] No interference >20% of the LLOQ area at the retention time of 1,3-DMOA.
Matrix Effect (ME):
Calculate ME Factor = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution).
Target: 0.85 - 1.15. If < 0.8, the SPE wash steps need optimization (increase wash volume).
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Carryover must be < 20% of LLOQ.
Troubleshooting: If carryover exists, switch needle wash to 50:50 MeOH:H₂O with 0.1% Formic Acid.
Logical Flow of Validation:
Figure 2: Decision tree for validating the bioanalytical method according to FDA M10 guidelines.
Troubleshooting & Expert Insights
Issue: Poor Retention / Peak Fronting.
Cause: Injection solvent is too strong.
Fix: Ensure the reconstitution solvent matches the starting mobile phase (100% Aqueous). Do not inject pure methanol.
Issue: Signal Suppression in Urine.
Cause: High salt content in urine.
Fix: The SPE "Wash 1" (Aqueous/Ammonia) is critical. Ensure sufficient volume (1 mL) is used to rinse salts before the methanol wash.
Issue: Isomer Interference.
Insight: 1,7-dimethyluric acid may have similar mass transitions. The HSS T3 column provides shape selectivity to resolve these, but verify separation using individual standards during development.
References
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018). Available at: [Link][2]
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[2][5][6][7][8] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 135398644, 1,3-Dimethyluracil-6-carboxylic acid. Available at: [Link]
Matrix Science. Peptide Fragmentation Nomenclature (Applied to Organic Fragmentation Logic). Available at: [Link]
High-Efficiency GC-MS Profiling of 1,3-Dimethylorotic Acid via Silylation
Executive Summary This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-Dimethylorotic acid (1,3-DMOA) . Unlike its parent compound, orotic acid (Vitamin B13...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-Dimethylorotic acid (1,3-DMOA) . Unlike its parent compound, orotic acid (Vitamin B13), 1,3-DMOA possesses methylated nitrogen centers (N1, N3), leaving only the carboxylic acid moiety available for derivatization. This structural constraint simplifies the reaction kinetics but requires precise control over moisture and catalyst ratios to ensure quantitative conversion to the volatile trimethylsilyl (TMS) ester.
This guide provides a validated workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) , optimized for biological fluids (urine) and synthetic process control.
Chemical Strategy & Mechanism
The Analytical Challenge
1,3-DMOA (
) is a polar, non-volatile organic acid. Direct injection into a GC system results in poor peak shape, thermal degradation (decarboxylation), and column adsorption. To render it GC-amenable, the polar carboxylic acid hydrogen must be substituted with a non-polar trimethylsilyl group.
Reaction Mechanism
The derivatization utilizes a nucleophilic attack by the carboxylic oxygen on the silicon atom of BSTFA. The addition of 1% TMCS acts as a catalyst, increasing the silyl donor power of the mixture. Pyridine is employed as the solvent to scavenge the trifluoroacetamide byproduct and drive the equilibrium forward.
Reaction Stoichiometry:
Structural Logic (DOT Visualization)
Caption: Silylation pathway converting the polar carboxylic acid to the volatile TMS ester.
Materials & Equipment
Reagents
Reagent
Grade
Purpose
BSTFA + 1% TMCS
Derivatization Grade (>99%)
Primary silylation reagent.
Pyridine
Anhydrous (>99.8%)
Solvent and acid scavenger. Must be stored over KOH pellets.
Ethyl Acetate
HPLC/GC Grade
Extraction solvent.
Sulfuric Acid (H2SO4)
5M
Acidification of biological samples.
Sodium Sulfate (Na2SO4)
Anhydrous, Granular
Drying agent for organic extracts.
Internal Standard (IS)
>98% Purity
Tropic Acid or 5-Fluorouracil .
Equipment
GC-MS System: Agilent 7890B/5977B (or equivalent) with EI source.
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).
Heating Block: Capable of maintaining 60°C ± 1°C.[1]
Vials: Amber silanized glass vials with PTFE-lined crimp caps.
Experimental Protocol
Workflow Overview
Caption: Step-by-step analytical workflow ensuring moisture removal and complete derivatization.
Detailed Methodology
Step 1: Sample Extraction (Urine/Biologicals)
For pure synthetic standards, skip to Step 2.
Aliquot 1.0 mL of urine into a glass centrifuge tube.
Add 50 µL of Internal Standard solution (e.g., Tropic Acid, 1 mg/mL in methanol).
Add 200 µL of 5M H2SO4 to adjust pH < 2. Rationale: Ensures the carboxylic acid is protonated (COOH) rather than ionized (COO-), facilitating extraction into the organic phase.
Add 3 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.
Centrifuge at 3000 rpm for 5 minutes.
Transfer the upper organic layer to a fresh glass tube.
Repeat extraction with another 2 mL Ethyl Acetate; combine organic layers.
Add ~200 mg anhydrous Na2SO4 to the combined extract to remove residual water. Critical: Moisture kills the BSTFA reagent.
Step 2: Evaporation
Decant the dry organic solvent into a derivatization vial.
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Lyophilization option: If water residue is suspected, add 50 µL methylene chloride and re-evaporate.
To the dried residue, add 50 µL Anhydrous Pyridine .
Add 50 µL BSTFA + 1% TMCS .
Cap immediately with a PTFE-lined crimp cap.
Vortex for 10 seconds.
Incubate at 60°C for 30 minutes .
Allow to cool to room temperature. Transfer to autosampler.
GC-MS Method Parameters
Gas Chromatograph (Agilent 7890B)
Parameter
Setting
Inlet Temperature
260°C
Injection Mode
Split (10:1) or Splitless (for trace analysis)
Carrier Gas
Helium, Constant Flow 1.0 mL/min
Oven Program
Initial: 70°C (hold 1 min) Ramp 1: 10°C/min to 200°C Ramp 2: 20°C/min to 300°C (hold 5 min)
Total Run Time
~24 minutes
Mass Spectrometer (Agilent 5977B)
Parameter
Setting
Transfer Line
280°C
Source Temp
230°C
Quad Temp
150°C
Ionization
Electron Impact (EI), 70 eV
Scan Mode
Full Scan (m/z 50–550)
Solvent Delay
4.0 minutes
Results & Data Interpretation
Expected Mass Spectrum (1,3-DMOA-TMS)
The derivatization adds one trimethylsilyl group (
, mass 72 amu) to the parent molecule ().
Total Derivative MW: 256 amu.
Ion (m/z)
Identity
Interpretation
256
[M]+
Molecular Ion. Usually distinct in uracil derivatives.
241
[M-15]+
Loss of methyl group (-CH3) from the TMS moiety. Often the Base Peak.
182
[M-74]+
Loss of trimethylsilanol (TMSOH).
82
Fragment
Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring.
73
[Si(CH3)3]+
Trimethylsilyl cation. Ubiquitous in silylated samples.
Linearity and Quantification
Linear Range: 1 µM – 1000 µM.
Quantification Ion: Use m/z 241 (Quant) and 256 (Qualifier).
Internal Standard (Tropic Acid TMS): Monitor m/z 280 (M+) or 118.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No peaks observed
Moisture contamination.
Ensure Na2SO4 drying is sufficient. Use fresh BSTFA ampoules.
Tailing peaks
Active sites in liner/column.
Replace liner with deactivated glass wool. Trim column 10cm.
Split peaks
Incomplete derivatization.
Increase reaction time to 60 mins. Check Pyridine quality.
Appearance of m/z 147
Polysiloxane bleed or dimer.
Check septum bleed. m/z 147 is common in disilylated compounds; less likely here but indicates excess reagent issues.
References
National Institute of Standards and Technology (NIST). (2023). Orotic Acid, 3TMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
Kuhara, T., et al. (1999). Gas chromatographic-mass spectrometric diagnosis of inborn errors of pyrimidine metabolism. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 141-147. (Contextual grounding for uracil/orotic acid analysis).
MetBioNet. (n.d.). Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Retrieved from [Link]
"developing a bioassay for 1,3-Dimethylorotic acid activity"
Application Note: AN-2026-DMOA Title: Development of a Mechanistic Bioassay for 1,3-Dimethylorotic Acid (1,3-DMOA) Activity via Orotate Phosphoribosyltransferase (OPRT) Inhibition Executive Summary This guide details the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-DMOATitle: Development of a Mechanistic Bioassay for 1,3-Dimethylorotic Acid (1,3-DMOA) Activity via Orotate Phosphoribosyltransferase (OPRT) Inhibition
Executive Summary
This guide details the development of a validated bioassay for 1,3-Dimethylorotic acid (1,3-DMOA) . Unlike its parent compound, Orotic Acid (Vitamin B13), 1,3-DMOA possesses methyl groups at the N1 and N3 positions of the pyrimidine ring.
Scientific Rationale: The de novo pyrimidine biosynthesis pathway requires the enzyme Orotate Phosphoribosyltransferase (OPRT) to convert Orotic Acid into Orotidine-5'-monophosphate (OMP).[1] This reaction necessitates a free N1 position for the attachment of the ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP).
Hypothesis: 1,3-DMOA acts as a steric probe or competitive inhibitor . It mimics the structure of Orotic Acid but cannot be glycosylated due to the N1-methyl block.
Application: This assay is critical for characterizing 1,3-DMOA as a potential metabolic modulator in oncology (pyrimidine starvation) or as a probe for renal organic anion transport (OAT) specificity.
Mechanism of Action & Assay Logic
To ensure scientific integrity, we must ground the assay in the specific enzymatic blockade.
Detection Principle: Orotic acid absorbs strongly at 295 nm . OMP absorbs negligibly at this wavelength. Therefore, OPRT activity is measured by the decrease in absorbance at 295 nm. 1,3-DMOA activity is quantified by its ability to prevent this decrease (inhibition).
Pathway Visualization
The following diagram illustrates the de novo pyrimidine pathway and the specific interference point of 1,3-DMOA.
Figure 1: Mechanism of Action. 1,3-DMOA competes with Orotic Acid for the OPRT active site but cannot be converted to OMP due to N1-methylation.
To confirm that 1,3-DMOA activity is biologically relevant and specific to pyrimidine depletion (and not general toxicity), a Uridine Rescue Assay is mandatory.
Cell Line: A549 (Lung Carcinoma) or HepG2 (Hepatocellular carcinoma) - both have active pyrimidine synthesis.
Workflow Diagram
Figure 2: Uridine Rescue Workflow. Specificity is confirmed if Group C viability is significantly higher than Group B.
M Uridine . Uridine bypasses the de novo pathway via the salvage pathway.
Incubation: 72 hours.
Readout: Add CellTiter-Glo (Promega) or MTT reagent. Measure ATP or metabolic activity.
Interpretation:
If 1,3-DMOA kills cells (
) but cells survive in the presence of Uridine (), the mechanism is confirmed as Pyrimidine Biosynthesis Inhibition .
If Uridine does not rescue cells, the toxicity is off-target (e.g., mitochondrial toxicity or oxidative stress), and the compound is likely a "dirty" drug.
Expected Results & Troubleshooting
Observation
Diagnosis
Solution
No inhibition in Enzyme Assay
Compound may not bind OPRT.
Check compound purity. Test against Dihydroorotate Dehydrogenase (DHODH) instead.
High background at 295 nm
1,3-DMOA itself absorbs at 295 nm.
Run a "Compound Only" blank (No enzyme) and subtract this baseline.
Cell toxicity not rescued by Uridine
Off-target effects.
Perform ROS (Reactive Oxygen Species) assay using H2DCFDA to check for oxidative stress.
References
Traut, T. W., & Jones, M. E. (1977). Inhibitors of orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase from mouse Ehrlich ascites cells. Biochemical Pharmacology, 26(23), 2291–2296.
Greene, R. F., & Collins, K. D. (1980). A continuous spectrophotometric assay for orotate phosphoribosyltransferase. Analytical Biochemistry, 106(2), 523–527.
Löffler, M., et al. (2015). Pyrimidine pathways in health and disease. Trends in Molecular Medicine, 21(9), 577-586.
Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186.
PubChem Compound Summary. 1,3-Dimethyluracil (Structurally related analog).
"1,3-Dimethylorotic acid applications in enzymology"
Mechanistic Dissection & Structural Probing of De Novo Pyrimidine Biosynthesis Introduction & Scientific Context 1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Dissection & Structural Probing of De Novo Pyrimidine Biosynthesis
Introduction & Scientific Context
1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a critical synthetic analogue of orotic acid, the central precursor in de novo pyrimidine biosynthesis. Unlike its parent compound, 1,3-dimethylorotic acid is methylated at the N1 and N3 positions. This structural modification renders it chemically distinct: it cannot serve as a glycosylation substrate for Orotate Phosphoribosyltransferase (OPRT) because the N1 position is blocked, nor can it undergo proton exchange at the pyrimidine ring nitrogens.
These properties make it an indispensable mechanistic probe and reference standard for two of the most catalytically efficient enzymes known in biology:
Orotidine 5'-Monophosphate Decarboxylase (OMPDC/ODCase): Used to determine the "intrinsic" non-enzymatic rate of decarboxylation (
), allowing for the calculation of the enzyme's catalytic proficiency (often exceeding -fold acceleration).
Orotate Phosphoribosyltransferase (OPRT): Acts as a competitive, non-reactive ligand for active site mapping and crystallographic stabilization.
This guide details the protocols for utilizing 1,3-dimethylorotic acid to quantify enzymatic proficiency and map active site steric tolerance.
Mechanism of Action & Experimental Logic
The "Proficiency" Reference Standard
The decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP) by OMPDC is the standard for enzymatic perfection. To quantify this, one must measure the rate of the reaction without the enzyme. However, orotic acid itself is complex due to multiple protonation states.
Why 1,3-Dimethylorotic Acid?
Fixed Protonation: Methylation locks the molecule in a specific tautomeric form, simplifying kinetic analysis.
Zwitterion Trap: It allows researchers to study the zwitterionic mechanism of decarboxylation (via the C5 center) in isolation, mimicking the transition state stabilized by the enzyme.
Thermal Stability: It is stable enough to withstand the high temperatures (up to 200°C) required to measure the incredibly slow non-enzymatic decarboxylation rate.
Diagram: Mechanistic Utility in Pyrimidine Biosynthesis
Figure 1: Functional divergence of 1,3-dimethylorotic acid.[1] While Orotic Acid is processed to UMP, the dimethyl analog acts as an inhibitor of OPRT and a substrate for non-enzymatic thermal decarboxylation studies.
Application 1: Determination of Intrinsic Decarboxylation Rate (
)
This protocol is used to establish the baseline reactivity of the orotate core. This data is essential for calculating the
(transition state stabilization energy) of OMPDC mutants.
Equipment: Sealed quartz ampoules or high-pressure NMR tubes; HPLC system with UV detection (260 nm).
Protocol
Preparation: Dissolve 1,3-dimethylorotic acid (10 mM) in degassed sulfolane. Add 1,3-dimethyluracil (5 mM) as an internal standard if using HPLC.
Encapsulation: Transfer aliquots (500 µL) into heavy-walled quartz ampoules. Freeze in liquid nitrogen, evacuate air, and flame-seal the ampoules to prevent oxidation at high temperatures.
Thermal Stress: Incubate ampoules in a temperature-controlled oil bath at varying temperatures: 150°C, 170°C, 190°C, and 210°C .
Rationale: The reaction at physiological temperature (25°C or 37°C) is too slow to measure (half-life ~78 million years). Arrhenius extrapolation is required.
Sampling: Remove ampoules at defined time points (e.g., 2, 4, 8, 12, 24 hours). Quench immediately on ice.
Analysis: Open ampoules and analyze via HPLC (C18 column, MeOH/Water gradient). Measure the disappearance of the acid peak and the appearance of the 1,3-dimethyluracil peak.
Calculation:
Plot
vs. time to obtain for each temperature.
Construct an Arrhenius plot (
vs. ).
Extrapolate to 25°C (298 K) to determine the theoretical
.
Application 2: Competitive Inhibition of OPRT
1,3-Dimethylorotic acid binds to the OPRT active site but cannot react with PRPP (Phosphoribosyl pyrophosphate). This makes it an excellent tool for determining the
and verifying the order of substrate binding (Ping-Pong vs. Sequential).
for Orotic Acid in the absence of inhibitor. Monitor the decrease in absorbance at 295 nm (Orotic acid absorbs higher than OMP) or increase at 260 nm .
Addition: Add 1,3-dimethylorotic acid at a fixed concentration for each dataset.
Initiation: Start reaction with OPRT (approx. 10-50 nM final concentration).
Data Analysis:
Plot Lineweaver-Burk (Double Reciprocal) curves (
vs. ).
Interpretation:
Intersect on Y-axis: Competitive Inhibition (Inhibitor binds to the same site as Orotic Acid).
Parallel lines: Uncompetitive Inhibition (Rare for this analog).
Calculate
using the slope equation: .
Quantitative Data Summary
Parameter
Value / Characteristic
Relevance
Molecular Weight
184.15 g/mol
Small molecule ligand
Solubility
DMSO (>50 mM), Water (Low, <5 mM)
Stock preparation requires organic solvent
(25°C)
(Extrapolated)
Baseline for OMPDC proficiency
Interaction Mode
Steric mimic of Orotate
Competitive Inhibitor (OPRT)
Key Structural Feature
N1-Methylation
Prevents ribosyl transfer (Dead-end)
References
Beak, P., & Siegel, B. (1976). Mechanism of decarboxylation of 1,3-dimethylorotic acid.[1][2][3][4][5][6][7] A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601–3606.[7][8] Link
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme.[1][6] Science, 267(5194), 90-93. (Seminal paper establishing the proficiency of OMPDC using dimethylorotic acid data). Link
Kotra, L. P., et al. (2001). Visualizing the reaction coordinate of Orotidine 5'-monophosphate decarboxylase. Journal of Biological Chemistry. (Structural context).
Miller, B. G., et al. (2000). Anatomy of a proficient enzyme: the structure of orotidine 5'-monophosphate decarboxylase in complex with a potential transition state analog.[6] Proceedings of the National Academy of Sciences, 97(5), 2011-2016. Link
Silverman, R. B., & Groziak, M. P. (1982).[4][8] Model chemistry for a covalent mechanism of action of orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 104(23), 6434–6439.[8] Link
Application Note: The Characterization and Use of 1,3-Dimethylorotic Acid as an Analytical Reference Standard
Here is the detailed Application Note and Protocol on the use of 1,3-Dimethylorotic acid as a reference standard. Abstract This document provides a comprehensive guide for the qualification and application of 1,3-Dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the detailed Application Note and Protocol on the use of 1,3-Dimethylorotic acid as a reference standard.
Abstract
This document provides a comprehensive guide for the qualification and application of 1,3-Dimethylorotic acid as a chemical reference standard for quantitative analysis. It outlines the essential characterization required to establish the identity, purity, and content of the standard. Detailed, field-proven protocols for its use in High-Performance Liquid Chromatography with UV detection (HPLC-UV) are provided, emphasizing the principles of a self-validating system to ensure data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development industries.
Introduction to Reference Standards
An analytical reference standard is a highly purified and well-characterized material used to confirm the identity, purity, strength, and quality of a substance.[1][2] The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," while the United States Pharmacopeia (USP) describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1] The integrity of analytical data is fundamentally dependent on the quality of the reference standard used; therefore, a rigorous qualification process is not merely a recommendation but a scientific necessity.
1,3-Dimethylorotic acid (Figure 1) is a pyrimidine carboxylic acid. Its chemical properties make it a suitable candidate for use as a reference standard in analytical procedures, particularly for the quantification of related impurities or as a metabolite in various matrices.
Figure 1: Chemical Structure of 1,3-Dimethylorotic acid
This guide will detail the necessary steps to qualify a batch of 1,3-Dimethylorotic acid and subsequently use it as a primary quantitative standard.
Qualification of the Reference Standard
Before a material can be used as a reference standard, it must be thoroughly characterized to ensure its identity and to assign a purity value.[1] For non-compendial standards, this process is the responsibility of the end-user. A guiding principle is that the standard should possess a high degree of purity, typically 99.5% or greater, though the specific intended use dictates the ultimate requirement.[4]
The qualification workflow is a multi-step process designed to build a complete profile of the material.
Caption: Workflow for qualifying a reference standard.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
¹H NMR: Protons on the methyl groups and the vinyl proton have characteristic chemical shifts. The acidic proton of the carboxylic acid is also observable, typically as a broad singlet.[5]
¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the two methyl groups, the four carbons of the pyrimidine ring (including two carbonyls), and the carboxylic acid carbon.[6]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion, which should correspond to its theoretical exact mass of 184.0484.[3]
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key expected absorptions include C=O stretching for the carbonyl and carboxylic acid groups, O-H stretching for the carboxylic acid, and C-N stretching.
Purity and Content Assignment
Purity assignment is performed using a mass balance approach, which accounts for all potential impurities.
This approach provides a comprehensive and defensible purity value, which is critical for accurate quantitative analysis.[7]
Parameter
Recommended Technique
Purpose
Organic Impurities
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD)
To separate and quantify all structurally related and unrelated organic impurities. The use of a DAD allows for peak purity assessment.
Water Content
Karl Fischer Titration
To accurately quantify the amount of water present in the material, which can be significant for hygroscopic compounds.
Residual Solvents
Gas Chromatography with Headspace (GC-HS)
To identify and quantify any volatile solvents remaining from the synthesis and purification process.
Inorganic Impurities
Sulphated Ash / Residue on Ignition
To determine the content of non-volatile inorganic impurities.
A Certificate of Analysis (CoA) must be generated that summarizes these findings, states the assigned purity, and provides essential information such as batch number, retest date, and recommended storage conditions.[8]
Protocol: Quantitative Analysis by HPLC-UV
This protocol describes the use of qualified 1,3-Dimethylorotic acid as an external reference standard for the quantification of an analyte in a sample solution.
Principle
A series of calibration standards of known concentrations are prepared by accurately diluting a stock solution of the 1,3-Dimethylorotic acid reference standard. These standards are analyzed by HPLC, and a calibration curve of peak area versus concentration is constructed. The sample solution containing the analyte is then analyzed under the same conditions, and its concentration is determined by interpolating its peak area against the calibration curve.
Equipment and Materials
HPLC system with a binary pump, autosampler, column thermostat, and UV/DAD detector.
Chromatography Data System (CDS).
Analytical balance (readable to 0.01 mg).
Volumetric flasks (Class A).
Pipettes (calibrated).
HPLC column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
1,3-Dimethylorotic acid Reference Standard (fully qualified with CoA).
Acetonitrile (HPLC grade).
Formic acid (reagent grade).
Deionized water (18.2 MΩ·cm).
Preparation of Solutions
Causality: The use of formic acid in the mobile phase is critical. It acts as an ion-suppressor for the carboxylic acid moiety of 1,3-Dimethylorotic acid, ensuring it remains in its neutral form. This prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate integration and quantification.
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
Mobile Phase B (Organic): Acetonitrile.
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
Reference Standard Stock Solution (approx. 200 µg/mL):
a. Accurately weigh approximately 20 mg of the 1,3-Dimethylorotic acid reference standard into a 100 mL volumetric flask.
b. Record the exact weight (W_std).
c. Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
d. Allow the solution to return to room temperature, then dilute to volume with diluent and mix thoroughly.
e. Calculate the corrected concentration (C_stock):
C_stock (µg/mL) = (W_std (mg) / 100 mL) * (Purity / 100) * 1000 µg/mg
(Where Purity is the assigned value from the CoA, e.g., 99.8%)
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Solution using the diluent. A suggested range is 1.0 to 20.0 µg/mL.
HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient
5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
275 nm (Verify λmax experimentally)
System Suitability and Analysis Sequence
Trustworthiness: A self-validating protocol requires proof that the analytical system is performing correctly at the time of analysis. The System Suitability Test (SST) provides this verification.[9]
System Suitability: Before starting the analysis, inject a mid-level calibration standard (e.g., 10 µg/mL) six times. The results must meet the following criteria:
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
Retention Time Precision: RSD ≤ 1.0%.
Tailing Factor (Asymmetry): Between 0.8 and 1.5.
Analysis Sequence:
Inject Diluent (as a blank) to ensure no carryover.
Perform the System Suitability injections.
Inject each calibration standard from lowest to highest concentration.
Inject the sample solution(s). It is good practice to bracket sample injections with check standards (a mid-level calibration standard) to monitor for drift.
Caption: Recommended HPLC injection sequence for analysis.
Data Processing and Calculation
Integrate the peak corresponding to 1,3-Dimethylorotic acid in all chromatograms.
Generate a linear regression calibration curve by plotting the mean peak area against the corrected concentration for each calibration standard.
The calibration curve must have a coefficient of determination (R²) ≥ 0.999 to be considered acceptable.
Determine the concentration of the analyte in the sample solution (C_sample) using the equation of the line:
C_sample (µg/mL) = (Area_sample - y-intercept) / slope
(Where Area_sample is the peak area of the analyte in the sample injection).
Conclusion
The proper use of a well-characterized reference standard is the cornerstone of accurate and reliable quantitative analysis. This guide has detailed the essential steps for the qualification of 1,3-Dimethylorotic acid as a reference standard, following established principles of scientific integrity. The provided HPLC-UV protocol is designed as a robust, self-validating system that, when followed correctly, will yield reproducible and defensible analytical results. Adherence to these principles and practices is critical for professionals in regulated environments to ensure the quality and safety of pharmaceutical products.
Title: 1,3-Dimethylorotic acid | C7H8N2O4 | CID 5025211
Source: PubChem - National Institutes of Health
URL: [Link]
Title: multi-active method for the analysis of active substances in formulated products to support quality control scope
Source: Collaborative International Pesticides Analytical Council (CIPAC)
URL: [Link]
Title: Reference-Standard Material Qualification
Source: Pharmaceutical Technology
URL: [Link]
Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances
Source: World Health Organization (WHO)
URL: [Link]
Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation
Source: Journal of Pharmaceutical and Biomedical Analysis (via PMC)
URL: [Link]
Title: Spectroscopy of Carboxylic Acids and Nitriles
Source: Chemistry LibreTexts
URL: [Link]
Application Note: Experimental Design for 1,3-Dimethylorotic Acid Studies
Abstract 1,3-Dimethylorotic acid (1,3-DMOA) represents a critical pyrimidine scaffold in medicinal chemistry, serving as a precursor for theophylline analogs and a degradation marker in caffeine metabolism studies. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1,3-Dimethylorotic acid (1,3-DMOA) represents a critical pyrimidine scaffold in medicinal chemistry, serving as a precursor for theophylline analogs and a degradation marker in caffeine metabolism studies. Unlike its parent compound, orotic acid, the N-methylated derivative exhibits distinct lipophilicity and solubility profiles that complicate standard aqueous extraction and detection. This guide provides a validated workflow for the synthesis, purification, and analytical characterization of 1,3-DMOA, designed to ensure high-purity isolation for downstream biological assays.
Direct methylation of orotic acid requires careful control of pH to ensure deprotonation of the
and positions without decarboxylating the sensitive C4-carboxyl group. We utilize Dimethyl Sulfate (DMS) in an alkaline aqueous medium. While Methyl Iodide (MeI) is an alternative, DMS offers superior solubility in the aqueous phase required to solubilize the orotic acid salt.
Safety Alert: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must occur in a functioning fume hood using butyl rubber gloves.
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 10.0 g (57 mmol) of orotic acid in 60 mL of 2M NaOH . The solution should be clear and slightly yellow.
Temperature Control: Cool the reaction mixture to 15–20°C using an ice-water bath. Critical: Higher temperatures during addition can lead to esterification of the carboxyl group or hydrolysis of the DMS.
Alkylation: Add 12 mL (126 mmol, 2.2 eq) of Dimethyl Sulfate dropwise over 45 minutes. Maintain internal temperature below 25°C.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
Workup:
Cool the mixture back to 4°C.
Slowly acidify with 6M HCl to pH 1.5. A white precipitate (1,3-DMOA) will form immediately.
Stir the slurry for 30 minutes to ensure complete precipitation.
Isolation: Filter the solid via vacuum filtration. Wash the cake with 2 x 20 mL of ice-cold water to remove inorganic salts.
Figure 1: Synthetic workflow for the N,N-dimethylation of orotic acid.
Crude 1,3-DMOA often contains traces of monomethylated byproducts. Recrystallization is mandatory for biological grade (>98%) material.
Recrystallization Protocol[1]
Solvent System: Water/Ethanol (90:10).
Suspend the crude solid in minimal boiling water (~10 mL/g).
Add ethanol dropwise until the solution clarifies.
Allow to cool slowly to room temperature, then to 4°C overnight.
Yield Expectation: 65–75%.
Characterization:
Melting Point: 150–153°C (Lit. value).
Solubility: ~15 mg/mL in water at 25°C; highly soluble in DMSO.
Physicochemical Data Table[1][2][3][4][5][6]
Property
Value
Method/Notes
Molecular Weight
184.15 g/mol
Calculated
Appearance
White crystalline powder
Visual
pKa (Acid)
2.5 ± 0.2
Potentiometric Titration (Carboxyl)
LogP
-0.65
HPLC Estimation (More lipophilic than Orotic Acid)
UV Max
278 nm
In 0.1% H3PO4
Module 3: Analytical Validation (HPLC-UV)
To quantify 1,3-DMOA in synthetic mixtures or biological matrices, use the following reverse-phase method. The acidic mobile phase is non-negotiable to suppress the ionization of the carboxylic acid, preventing peak tailing.
Chromatographic Conditions
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV @ 278 nm.
Temperature: 30°C.
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Injection
10.0
60
40
Linear Gradient
12.0
95
5
Re-equilibration
Analytical Decision Tree
Figure 2: Troubleshooting logic for 1,3-DMOA HPLC analysis. Note that pH control is the primary factor for peak symmetry.
Module 4: Structural Confirmation (NMR)[7]
Verify the structure using 1H NMR in DMSO-d6. The absence of broad NH signals (present in orotic acid at >10 ppm) confirms successful methylation.
Solvent: DMSO-d6
Key Signals:
3.20 ppm (s, 3H): N3-Methyl
3.45 ppm (s, 3H): N1-Methyl
6.35 ppm (s, 1H): C5-H (Alkene proton)
13.5 ppm (br s, 1H): -COOH
References
Source: Google Patents (CN104496912A). "Preparation method for orotic acid.
HPLC Analysis of Orotic Acid Analogs:
Source: ResearchGate. "The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography."
URL:[Link]
Technical Support Center: Stability and Degradation of 1,3-Dimethylorotic Acid
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of 1,3-Dimethylorotic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of 1,3-Dimethylorotic Acid
1,3-Dimethylorotic acid is a derivative of orotic acid, a heterocyclic compound and an intermediate in the biosynthesis of pyrimidines. The stability of 1,3-Dimethylorotic acid is a critical factor in its handling, storage, and application in research and pharmaceutical development. The primary degradation pathway that has been studied for 1,3-Dimethylorotic acid is decarboxylation, particularly at elevated temperatures, which leads to the formation of 1,3-Dimethyluracil.[1] Understanding the factors that influence its stability, such as temperature, pH, and light, is essential for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid 1,3-Dimethylorotic acid?
A1: For long-term stability, solid 1,3-Dimethylorotic acid should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture. While specific long-term stability data under various conditions for 1,3-Dimethylorotic acid is not extensively published, general best practices for similar organic acids suggest storage at 2-8°C.
Q2: I've noticed the concentration of my 1,3-Dimethylorotic acid stock solution has decreased over time. What could be the cause?
A2: A decrease in the concentration of your 1,3-Dimethylorotic acid stock solution is likely due to degradation. The most probable cause is decarboxylation, especially if the solution has been stored at room temperature or higher for an extended period.[1] Hydrolysis of the amide bonds in the pyrimidine ring can also occur, particularly under strongly acidic or basic conditions. To mitigate this, prepare fresh solutions for your experiments whenever possible and store stock solutions at low temperatures (e.g., -20°C) for short-term storage. The stability of the structurally related compound, 1,3-dimethyluracil, is enhanced by its two methyl groups, suggesting that the core ring structure is relatively stable.[2]
Degradation Pathways
Q3: What are the primary degradation products of 1,3-Dimethylorotic acid?
A3: The most well-documented degradation product of 1,3-Dimethylorotic acid is 1,3-Dimethyluracil , which is formed via decarboxylation at elevated temperatures.[1] Other potential degradation products, though less studied for this specific molecule, could arise from hydrolysis of the uracil ring. Based on the hydrolysis of similar barbiturate structures, ring-opening could occur, leading to the formation of malonuric acid derivatives.[3]
Q4: How can I detect and identify degradation products in my sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying 1,3-Dimethylorotic acid and its degradation products.[4][5] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[5] Detection can be performed using a UV detector at the wavelength of maximum absorbance for 1,3-Dimethylorotic acid. For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight and fragmentation information.[6][7]
Experimental Troubleshooting
Q5: I am performing a reaction at elevated temperatures and suspect my 1,3-Dimethylorotic acid is degrading. How can I confirm this?
A5: To confirm thermal degradation, you can perform a simple control experiment. Heat a solution of 1,3-Dimethylorotic acid under the same conditions as your reaction (temperature, solvent, and time) but without the other reactants. Analyze the "stressed" sample by HPLC and compare it to an unstressed sample. A decrease in the peak area of 1,3-Dimethylorotic acid and the appearance of new peaks, such as that for 1,3-Dimethyluracil, would confirm thermal degradation.
Q6: My experimental results are inconsistent. Could the pH of my solution be affecting the stability of 1,3-Dimethylorotic acid?
A6: Yes, pH can significantly impact the stability of molecules with ionizable groups and amide bonds like 1,3-Dimethylorotic acid. While specific pH stability data is limited, it is known that both acidic and basic conditions can catalyze the hydrolysis of the pyrimidine ring in related structures.[3] It is recommended to work in a buffered system to maintain a stable pH throughout your experiment. To investigate the effect of pH, you can conduct a forced degradation study by incubating solutions of 1,3-Dimethylorotic acid at different pH values and analyzing the samples over time by HPLC.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Issue: You observe unexpected peaks in the chromatogram of your 1,3-Dimethylorotic acid sample.
Potential Cause
Troubleshooting Steps
Degradation
1. Review Storage Conditions: Ensure the compound and its solutions have been stored correctly (cool, dark, and dry).[9] 2. Perform Forced Degradation: Subject a sample to stress conditions (heat, acid, base, oxidation) to intentionally generate degradation products. Compare the retention times of the resulting peaks with the unexpected peaks in your sample.[8] 3. Analyze by LC-MS: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks to help identify them.[6]
Impurity in Starting Material
1. Check Certificate of Analysis (CoA): Review the CoA of your 1,3-Dimethylorotic acid for any listed impurities. 2. Re-purify the Compound: If necessary, purify the starting material by recrystallization or chromatography.
Contamination
1. Check Solvents and Reagents: Analyze blank injections of your solvents and reagents to rule out contamination. 2. Clean HPLC System: Ensure the HPLC system, including the column, is clean and properly equilibrated.
Guide 2: Managing Thermal Instability in Reactions
Issue: Your reaction involving 1,3-Dimethylorotic acid at elevated temperatures is giving low yields or inconsistent results.
Potential Cause
Troubleshooting Steps
Thermal Decarboxylation
1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. In-situ Monitoring: Use techniques like in-situ IR or Raman spectroscopy to monitor the concentration of 1,3-Dimethylorotic acid throughout the reaction. 3. Kinetic Analysis: Perform a kinetic study to understand the rate of degradation at different temperatures.
Solvent Effects
1. Solvent Screen: Test different solvents to see if they have an impact on the stability of 1,3-Dimethylorotic acid at the desired reaction temperature. Some studies have shown that ionic liquids can accelerate the decarboxylation of 1,3-dimethylorotic acid.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of 1,3-Dimethylorotic Acid
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 1,3-Dimethylorotic acid under various stress conditions.[8]
Materials:
1,3-Dimethylorotic acid
HPLC-grade water, acetonitrile, and methanol
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
pH meter
HPLC system with UV or DAD detector
LC-MS system (optional, for identification)
Procedure:
Stock Solution Preparation: Prepare a stock solution of 1,3-Dimethylorotic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/organic mixture).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
Thermal Degradation: Heat the stock solution at a specific temperature (e.g., 60°C or 80°C).
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Control: Keep a portion of the stock solution at room temperature, protected from light.
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
Sampling and Analysis: At each time point, withdraw an aliquot of each sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Note the decrease in the peak area of 1,3-Dimethylorotic acid and the formation of any new peaks.
Visualizations
Proposed Degradation Pathways of 1,3-Dimethylorotic Acid
Caption: Proposed degradation pathways for 1,3-Dimethylorotic Acid.
Workflow for Stability Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
Johnston, H. S., & Graham, R. A. (1974). The thermal decomposition of anhydrous nitric acid vapour. Faraday Symposia of the Chemical Society, 9, 52-61.
Zhang, J., Zhang, T., Zhang, J., & Qiao, Z. (2020). Thermal Decomposition Mechanism of 1, 3, 5, 7-Tetranitro-1, 3, 5, 7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3)
Reddy, P. B., & Reddy, K. R. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Science of Pharmacy, 80(4), 887–900.
Cole, R. B., & Tabet, J. C. (2004). Mass spectrometry of 1, 3‐and 1, 5‐dicaffeoylquinic acids. Journal of Mass Spectrometry, 39(6), 636-645.
PubChem. 1,3-Dimethyluracil. National Center for Biotechnology Information. Available from: [Link]
Guangxing Chemical. 1 3 Dimethyluracil in the Synthesis of Theophylline. Available from: [Link]
Hefnawy, M. M., Al-Omar, M. A., & Julkhuf, S. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method.
PubChem. Orotic Acid. National Center for Biotechnology Information. Available from: [Link]
Wang, S. Y. (1957). ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I. 1, 3-DIMETHYLURACIL. Canadian Journal of Chemistry, 35(2), 163-167.
Leslie, J. (1979). Alkaline hydrolysis of 1, 3-dimethylphenobarbital. Journal of pharmaceutical sciences, 68(5), 639-642.
Patel, R. B., Patel, M. R., & Patel, B. G. (2017). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. Pharmaceutical Methods, 8(1), 47-53.
Pop, C., Drăgan, M., Măruţescu, L., & Oprean, R. (2011). Photocatalytical degradation of 1, 3-dichloro-2-propanol aqueous solutions by using an immobilized TiO2 photoreactor. Revista de chimie, 62(3), 323-327.
Beak, P., & Siegel, B. (1976). Mechanism of decarboxylation of 1, 3-dimethylorotic acid. A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601-3606.
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129.
Wu, W., & Li, Z. (2004). Accelerated decarboxylation of 1, 3-dimethylorotic acid in ionic liquid. Tetrahedron Letters, 45(49), 9045-9047.
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
Technical Support Center: Troubleshooting 1,3-Dimethylorotic Acid Bioassays
Senior Application Scientist: Dr. Aris Thorne Department: Assay Development & Screening Support Last Updated: February 8, 2026 Core Directive & Scope This technical guide addresses the specific challenges associated with...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Aris Thorne
Department: Assay Development & Screening Support
Last Updated: February 8, 2026
Core Directive & Scope
This technical guide addresses the specific challenges associated with 1,3-Dimethylorotic acid (1,3-DMOA) in biological assays. Unlike its parent compound, orotic acid, 1,3-DMOA lacks N-H hydrogen bond donors on the pyrimidine ring due to methylation, leaving the C4-carboxylic acid as its primary ionizable group.
Primary Challenges:
pH-Dependent Solubility: The molecule is prone to "crashing out" (crystallization) in acidic cell culture media.
UV Interference: Strong absorbance at 260–280 nm interferes with DNA/protein quantification.
Ionic Trapping: The permanent negative charge at physiological pH (7.4) limits passive membrane permeability, often leading to false negatives in intracellular target assays.
Solubility & Stock Preparation
The Issue: Users frequently report precipitation when diluting DMSO stocks into aqueous buffers or media.
The Cause: 1,3-DMOA has a pKa of approximately 3–4 (carboxylic acid). In DMSO, it is soluble.[1] However, if diluted into an unbuffered or slightly acidic aqueous solution, the equilibrium shifts toward the protonated, insoluble free acid form.
Protocol: The "Buffered Step-Down" Method
Do not add DMSO stock directly to unbuffered water.
Primary Stock: Dissolve 1,3-DMOA in 100% DMSO to 50–100 mM. Vortex until clear.
Intermediate Dilution (Critical):
Dilute the DMSO stock 1:10 into PBS (pH 7.4) or a buffer with high capacity (e.g., HEPES).
Why? This ensures the carboxylic acid immediately deprotonates to the soluble carboxylate anion (
) before it reaches critical supersaturation.
Final Application: Add the intermediate solution to your assay plate.
Troubleshooting Table: Solubility
Observation
Probable Cause
Corrective Action
White precipitate immediately upon aqueous dilution
"Shock" precipitation; local pH drop.
Use the "Buffered Step-Down" method. Ensure receiving buffer is pH > 7.0.
Crystals forming in cell culture media after 24h
Media acidification by cell metabolism (Lactic acid buildup).
Increase HEPES concentration in media to 25 mM to buffer metabolic acidification.
Compound adheres to plastic tips
Hydrophobic interaction of the methylated ring.
Use low-retention tips; pre-wet tips with solvent before transfer.
Assay Interference Guide
A. UV-Vis Quantification (DNA/Protein)
Problem: You observe anomalously high DNA concentrations (A260) in samples treated with 1,3-DMOA.
Mechanism: The pyrimidine core of 1,3-DMOA absorbs strongly in the UV range (λmax ~260–270 nm), mimicking nucleic acids.
Solution:
Chromatographic Separation: You must use spin columns or HPLC to remove free compound before quantifying DNA/RNA.
Fluorometric Quantitation: Switch to dye-binding assays (e.g., PicoGreen, Qubit) which are specific to the nucleic acid structure and unaffected by the pyrimidine ring.
B. MTT/MTS Cell Viability Assays
Problem: False toxicity signals or color shifts.
Mechanism: While 1,3-DMOA is not a strong reducing agent, high concentrations (>1 mM) can shift the pH of the media if not buffered, inhibiting the enzymatic conversion of tetrazolium salts.
Visualizing the Interference Logic:
Figure 1: Mechanism of false toxicity signals in metabolic assays due to pH shifts caused by high concentrations of acidic test compounds.
Cellular Permeability & Uptake
FAQ: "Why is my intracellular target showing no inhibition, but the purified enzyme assay works?"
Analysis:
1,3-DMOA exists almost exclusively as a mono-anion at physiological pH (pH 7.4). Charged molecules do not passively diffuse across the lipid bilayer efficiently.
Validation Experiment:
To confirm if permeability is the bottleneck, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a comparative uptake assay:
Control: Use Caffeine (1,3,7-trimethylxanthine) as a high-permeability positive control (neutral molecule).
Test: 1,3-DMOA (anionic).
Method: Incubate cells for 1, 4, and 24 hours. Lyse cells and analyze lysate via LC-MS/MS.
Workaround:
If intracellular uptake is required for your mechanism of action, consider synthesizing the methyl ester prodrug of 1,3-DMOA. Intracellular esterases will cleave the ester, trapping the active acid inside the cell.
Frequently Asked Questions (FAQs)
Q: Can I use 1,3-DMOA as a negative control for Orotic Acid in glycosylation studies?A:Yes. Orotic acid is a substrate for UMP synthase (forming OMP). The methylation at N1 and N3 in 1,3-DMOA blocks the attachment of the ribose phosphate group. Therefore, 1,3-DMOA acts as a steric null-probe for pyrimidine salvage pathways.
Q: Is the compound stable in plasma?A: Generally, yes. The N-methyl groups are metabolically robust compared to N-H groups, and the carboxylic acid is stable. However, be aware of potential renal clearance rates in in vivo models, as anionic organic acids are actively secreted by OAT (Organic Anion Transporter) proteins.
Q: What is the extinction coefficient for concentration verification?A: While batch-specific, the molar extinction coefficient (
) at 260 nm is approximately 6,000 – 8,000 M⁻¹cm⁻¹ in aqueous buffer at pH 7.4. Always generate a standard curve for your specific lot.
References
PubChem. 1,3-Dimethylorotic acid (Compound Summary). National Library of Medicine. [Link]
Stockert, J. C., et al. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 2018. (Grounding for MTT assay interference by pH and chemical reduction). [Link]
Löffler, M., et al. Dihydroorotate dehydrogenase. In: Encyclopedia of Biological Chemistry, 2004. (Context for orotic acid metabolic pathways and structural requirements). [Link]
Navigating the Solubility Labyrinth of 1,3-Dimethylorotic Acid: A Technical Support Guide
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experime...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these challenges occur and how to overcome them systematically. This guide is built on the principles of scientific integrity, providing you with self-validating systems and authoritative references to ensure the robustness of your experimental work.
Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common initial hurdles faced when working with 1,3-Dimethylorotic acid.
Q1: I'm having trouble dissolving 1,3-Dimethylorotic acid in my aqueous buffer. What is the first step I should take?
A1: The initial and most critical step is to consider the pH of your solution. 1,3-Dimethylorotic acid is a carboxylic acid, and its solubility in aqueous solutions is highly dependent on the pH. The protonated (acidic) form is less soluble than its deprotonated (conjugate base) form. PubChem lists a pKa value for 1,3-Dimethylorotic acid, which is the pH at which the compound is 50% in its acidic form and 50% in its conjugate base form.[1] To achieve significant solubility, you should aim for a pH that is at least 1.5 to 2 units above the pKa. At this higher pH, the majority of the molecules will be in the more soluble, deprotonated state.
Q2: What are the recommended starting solvents for preparing a stock solution of 1,3-Dimethylorotic acid?
A2: For preparing a concentrated stock solution, it is advisable to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2][3][4] DMSO is a powerful solvent capable of dissolving a wide range of organic compounds.[2][3][4] Once a high-concentration stock in DMSO is achieved, it can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of DMSO in your assay, as it can have off-target effects, especially in cell-based experiments. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v).
Q3: My 1,3-Dimethylorotic acid precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration DMSO stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The key is to ensure that the final aqueous solution has properties that can maintain the solubility of your compound at the desired concentration. The primary factor to check is the pH of your final aqueous buffer, as discussed in Q1. If the pH is not sufficiently high, the compound will protonate and precipitate.
Q4: Can I use sonication or heating to improve the solubility of 1,3-Dimethylorotic acid?
A4: Yes, both sonication and gentle heating can be employed to aid dissolution. Sonication provides energy to break up the crystal lattice of the solid compound, facilitating its interaction with the solvent. Gentle heating (e.g., to 37°C) increases the kinetic energy of both the solute and solvent molecules, which can enhance the rate of dissolution. However, it is crucial to be cautious with heating, as excessive temperatures can lead to the degradation of the compound. Always check the thermal stability of 1,3-Dimethylorotic acid if you plan to use elevated temperatures for an extended period.
Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Challenges
When faced with persistent solubility issues, a systematic approach is essential. This guide will walk you through a logical workflow to identify and resolve the root cause of the problem.
Step 1: Physicochemical Characterization and Solvent Selection
Before attempting to dissolve 1,3-Dimethylorotic acid, it is crucial to understand its fundamental properties.
Table 1: Physicochemical Properties of 1,3-Dimethylorotic Acid
The negative XLogP3 value suggests that 1,3-Dimethylorotic acid is a relatively polar molecule, which would theoretically favor solubility in polar solvents. However, its acidic nature and crystal lattice energy can still pose significant solubility hurdles in neutral aqueous solutions.
Initial Solvent Screening Protocol:
Preparation: Weigh out a small, precise amount of 1,3-Dimethylorotic acid (e.g., 1 mg) into several separate vials.
Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents.
Observation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, continue adding the solvent in measured increments until precipitation is observed to estimate the saturation point.
Table 2: Recommended Solvents for Initial Solubility Screening
Solvent
Solvent Type
Expected Solubility (Qualitative)
Rationale
Water
Polar Protic
Low at neutral pH
The protonated carboxylic acid has limited water solubility.
DMSO
Polar Aprotic
High
Excellent solvent for a wide range of organic compounds.[2][3][4]
Ethanol
Polar Protic
Moderate
May offer better solubility than water due to its lower polarity.
Methanol
Polar Protic
Moderate
Similar to ethanol, can be a useful co-solvent.
1 M NaOH
Aqueous Basic
High
The basic pH will deprotonate the carboxylic acid, forming a soluble salt.
Step 2: The Critical Role of pH - A Deeper Dive
As an acidic compound, the solubility of 1,3-Dimethylorotic acid is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation governs the ratio of the deprotonated (soluble) to the protonated (less soluble) form.
Experimental Protocol for pH-Dependent Solubility:
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 4 to 9 (e.g., citrate, phosphate, borate buffers).
Equilibration: Add an excess of 1,3-Dimethylorotic acid to each buffer.
Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved 1,3-Dimethylorotic acid using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Plotting: Plot the measured solubility as a function of pH. This will give you a clear understanding of the pH range required for your desired concentration.
Step 3: Advanced Solubilization Strategies
If pH adjustment alone is insufficient or not compatible with your experimental system, consider these advanced techniques.
Co-solvents: The use of a water-miscible organic co-solvent can increase the solubility of a compound by reducing the overall polarity of the solvent system. Ethanol and propylene glycol are common examples. However, the concentration of the co-solvent must be carefully optimized to avoid negative impacts on your experiment.
Salt Formation: While you are effectively forming a salt in situ by raising the pH, preparing a stable salt form of 1,3-Dimethylorotic acid (e.g., sodium or potassium salt) can be a more robust solution for consistent formulation. This is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[5]
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with 1,3-Dimethylorotic acid.
Conclusion: A Pathway to Successful Experimentation
Overcoming the solubility challenges of 1,3-Dimethylorotic acid is achievable with a systematic and informed approach. By understanding the fundamental physicochemical properties of this compound, particularly its acidic nature, researchers can rationally design solubilization strategies. This guide provides a framework for troubleshooting, from basic solvent screening to advanced techniques involving pH manipulation and co-solvents. Always remember to validate your solubilization method to ensure it does not interfere with your experimental outcomes.
References
PubChem. (n.d.). 1,3-Acetonedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethylorotic acid. National Center for Biotechnology Information. Retrieved from [Link]
S, S. S., & P, R. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Archives of Pharmacy and Pharmaceutical Sciences, 4(1), 1-10.
PubChem. (n.d.). 1,3-Dimethyluric acid. National Center for Biotechnology Information. Retrieved from [Link]
Flynn, T. J., & Ferguson, M. S. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100788.
Lee, J. H., Kim, J. H., & Park, J. H. (2021).
LoBrutto, R., & Jones, A. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 556-563.
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169.
smallpeptides.com. (n.d.). Method and dissolution suggestion for β-amyloid (1-42) oligomer peptide. protocols.io. Retrieved from [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Ferreira, O., & Pinho, S. P. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Kustov, A. V., Kruchin, S. O., Smirnova, N. L., & Berezin, D. B. (2017). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous Solutions of HCl and Tetraoxalate Buffer in the Temperature Range 288-328 K. Russian Journal of Physical Chemistry A, 91(13), 2534-2538.
Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 100(12), 5111-5121.
Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Bowden, N. A., & K, M. A. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(10), 1059-1063.
"refining experimental protocols for 1,3-Dimethylorotic acid"
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1,3-Dimethylorotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental protocols involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding 1,3-Dimethylorotic acid, providing a foundational understanding of the molecule.
Q1: What is 1,3-Dimethylorotic acid?
A1: 1,3-Dimethylorotic acid, also known as 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, is a derivative of orotic acid.[1] Orotic acid is a key intermediate in the biosynthesis of pyrimidines, which are essential components of DNA and RNA.[2] The structure of 1,3-Dimethylorotic acid features methyl groups at the N1 and N3 positions of the pyrimidine ring. Its chemical formula is C₇H₈N₂O₄, and it has a molecular weight of approximately 184.15 g/mol .[1]
Q2: What are the potential applications of 1,3-Dimethylorotic acid in research?
A2: While specific research applications for 1,3-Dimethylorotic acid are not extensively documented in publicly available literature, its structural relationship to orotic acid suggests potential roles in studying pyrimidine metabolism and related enzymatic pathways. Orotic acid and its derivatives are investigated for their therapeutic potential in various metabolic syndromes.[3] N-methylated pyrimidines can exhibit altered biological activity and metabolic stability, making them of interest in drug discovery.[4]
Q3: What are the basic physicochemical properties of 1,3-Dimethylorotic acid?
A3: Based on available data, here is a summary of the computed and experimental properties of 1,3-Dimethylorotic acid:
A4: 1,3-Dimethylorotic acid is available from several chemical suppliers. A product listing can be found on platforms like Sigma-Aldrich.[5] It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
Synthesis and Purification: A Troubleshooting Guide
Due to the limited availability of a specific, validated synthesis protocol for 1,3-Dimethylorotic acid in the literature, this section provides a generalized approach based on the N-alkylation of pyrimidines, along with potential challenges and troubleshooting strategies.
Proposed Synthesis Workflow
The synthesis of 1,3-Dimethylorotic acid would likely involve the N-methylation of orotic acid. A general procedure for N-alkylation of pyrimidines can be adapted for this purpose.[6]
A proposed workflow for the synthesis of 1,3-Dimethylorotic acid.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from a general method for N-alkylation of pyrimidines and should be optimized for 1,3-Dimethylorotic acid.[6]
Step 1: Silylation of Orotic Acid
In a round-bottom flask, suspend orotic acid (1.00 mmol) in hexamethyldisilazane (HMDS, 1.5 mL).
Add a catalyst, such as ammonium sulfate (50 mg).
Heat the mixture under reflux for 2 hours to form the silylated derivative. The reaction should become a clear oil.
Step 2: N-Methylation
After cooling, dissolve the silylated orotic acid in anhydrous acetonitrile (2.5 mL).
Add at least 2 equivalents of a methylating agent (e.g., methyl iodide). Caution: Methyl iodide is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Stir the reaction mixture at 80°C for 12 hours.
Step 3: Work-up and Isolation
After the reaction is complete, filter the mixture to remove any solids.
Evaporate the solvent under reduced pressure to obtain the crude product.
Troubleshooting Synthesis and Purification
Problem
Potential Cause
Troubleshooting Steps
Low reaction yield
Incomplete silylation.
Ensure orotic acid is completely dry. Increase reflux time or temperature for silylation.
Ineffective methylation.
Use a more reactive methylating agent (e.g., dimethyl sulfate - extreme caution required ). Increase reaction time or temperature.
Side reactions.
The N3 position of orotic acid is generally more reactive, which can lead to a mixture of N1, N3, and N1,N3-dimethylated products.[7] Optimize stoichiometry of the methylating agent.
Product is difficult to purify
Presence of multiple methylated isomers.
Use column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the isomers.
Residual starting material.
Optimize reaction conditions to drive the reaction to completion. Use a different purification method, such as recrystallization from a suitable solvent.
Inconsistent results
Moisture in reagents or solvents.
Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solubility and Stability: A Practical Guide
Properly dissolving and storing 1,3-Dimethylorotic acid is crucial for obtaining reliable experimental results. This section provides guidance on solubility and stability, drawing parallels from related compounds where direct data is unavailable.
Solubility FAQs
Q5: In which solvents is 1,3-Dimethylorotic acid likely to be soluble?
Recommended Solvents for Stock Solutions:
DMSO: A common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[8]
DMF (Dimethylformamide): Another polar aprotic solvent that can be used for solubilizing similar compounds.[7]
Aqueous Solubility:
The aqueous solubility is likely to be pH-dependent due to the carboxylic acid group. At neutral or acidic pH, the solubility may be limited. In basic solutions, where the carboxylic acid is deprotonated, the solubility is expected to increase.
Troubleshooting Solubility Issues
A decision tree for troubleshooting solubility issues.
Problem
Potential Cause
Troubleshooting Steps
Compound precipitates out of solution during experiment
Low aqueous solubility.
Decrease the final concentration of the compound in the assay. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows.[8]
pH of the buffer.
Adjust the pH of the buffer. For carboxylic acids, increasing the pH above the pKa will increase solubility.
Inconsistent experimental results
Incomplete dissolution of the compound.
Visually inspect stock solutions for any particulate matter. Filter the stock solution through a 0.22 µm filter before use.
Stability Considerations
Q6: How stable is 1,3-Dimethylorotic acid in solution?
A6: There is no specific stability data available for 1,3-Dimethylorotic acid. However, N-methylated pyrimidines are generally stable compounds.[4] For stock solutions prepared in DMSO, it is best practice to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions may be less stable, and it is recommended to prepare them fresh for each experiment.
Analytical Methods and Characterization
Accurate characterization and quantification of 1,3-Dimethylorotic acid are essential for quality control and data interpretation.
Analytical Techniques
Technique
Purpose
Expected Observations/Parameters
¹H and ¹³C NMR
Structural confirmation and purity assessment.
Expect signals corresponding to the two N-methyl groups, the vinyl proton on the pyrimidine ring, and the carboxylic acid proton. The ¹³C NMR should show signals for the carbonyl carbons, the vinyl carbons, the methyl carbons, and the carboxylic acid carbon.
Mass Spectrometry (MS)
Molecular weight confirmation.
The expected m/z for the molecular ion [M+H]⁺ would be approximately 185.05.
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification.
A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point. Detection can be done using a UV detector, likely in the range of 260-280 nm.
Troubleshooting HPLC Analysis
Problem
Potential Cause
Troubleshooting Steps
Poor peak shape (tailing)
Secondary interactions with the column.
Add a stronger acid modifier to the mobile phase (e.g., 0.1% TFA). Use a column with end-capping.
Column overload.
Reduce the injection volume or the concentration of the sample.
Inconsistent retention times
Changes in mobile phase composition or temperature.
Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
No peak detected
Inappropriate detection wavelength.
Run a UV-Vis spectrum of the compound to determine the optimal wavelength for detection.
Compound is not eluting from the column.
Modify the mobile phase gradient to include a higher percentage of the organic solvent.
Biological Assays: A Guide for Success
When using 1,3-Dimethylorotic acid in biological assays, careful planning and execution are necessary to ensure meaningful results.
General Considerations for Enzymatic Assays
Given that orotic acid is an intermediate in pyrimidine biosynthesis, it is plausible that 1,3-Dimethylorotic acid could be used as a substrate or inhibitor in assays involving enzymes from this pathway.
Common issues in enzymatic assays.
Troubleshooting Biological Assays
Problem
Potential Cause
Troubleshooting Steps
No observable effect of the compound
Poor solubility in the assay buffer.
Confirm the solubility of the compound under the assay conditions. Consider using a higher concentration of co-solvent if the enzyme tolerates it.[9]
Compound is not active at the tested concentrations.
Perform a dose-response experiment over a wide range of concentrations.
High variability between replicates
Inconsistent dispensing of the compound.
Ensure proper mixing of the compound in the assay buffer before adding it to the wells. Use calibrated pipettes.
Compound precipitation.
Visually inspect the assay plate for any signs of precipitation.
Interference with assay readout
Intrinsic absorbance or fluorescence of the compound.
Run a control experiment with the compound in the absence of the enzyme to measure its contribution to the signal.
References
CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk - WUR eDepot. (URL not available)
CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google P
DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. (URL not available)
Convenient synthesis of N1-substituted orotic acid derivatives - PMC. Available from: [Link]
10 - Organic Syntheses Procedure. (URL not available)
multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (URL not available)
CN101190898B - Preparation method for 1.
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available from: [Link]
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]
CN104496912A - Preparation method for orotic acid - Google P
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. Available from: [Link]
Safety Data Sheet: 1,3-Dimethylbarbituric acid - Chemos GmbH&Co.KG. (URL not available)
Orotic aciduria - Wikipedia. Available from: [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed. Available from: [Link]
Orotate (orotic acid): An essential and versatile molecule - PubMed. Available from: [Link]
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem. (URL not available)
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (URL not available)
Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells | Blood Advances - ASH Public
"interpreting mass spectrometry data of 1,3-Dimethylorotic acid"
Technical Support Center: 1,3-Dimethylorotic Acid MS Data Interpretation Case ID: DMOA-MS-INT-001 Analyst: Senior Application Scientist, Mass Spectrometry Division Status: Active Subject: Interpretation of ESI-MS/MS Spec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1,3-Dimethylorotic Acid MS Data Interpretation
Case ID: DMOA-MS-INT-001
Analyst: Senior Application Scientist, Mass Spectrometry Division
Status: Active
Subject: Interpretation of ESI-MS/MS Spectra for 1,3-Dimethylorotic Acid (C7H8N2O4)
Executive Summary
1,3-Dimethylorotic acid (1,3-DMOA) is a pyrimidine derivative and a structural analog of orotic acid (Vitamin B13). In biological matrices, it is often analyzed to study caffeine metabolism, pyrimidine synthesis, or as a specific pharmaceutical intermediate.
Correct interpretation of its mass spectrum requires distinguishing it from isobaric interferences (such as isomeric esters) and understanding its distinct decarboxylation pathway. This guide provides the mechanisms, diagnostic ions, and troubleshooting steps required for high-confidence identification.
Module 1: Ionization & Precursor Selection
Q: Which ionization mode should I prioritize?
A: Negative Electrospray Ionization (ESI-) is the gold standard.
While 1,3-DMOA contains basic nitrogen atoms (which allow for positive mode), the presence of the carboxylic acid group at position C6 makes negative mode significantly more sensitive and selective.
Negative Mode (ESI-):
Precursor Ion:
at m/z 183.0
Mechanism: Deprotonation of the carboxylic acid group.
Advantage: Cleaner background in biological matrices (urine/plasma) and highly predictable fragmentation (CO2 loss).
Positive Mode (ESI+):
Precursor Ion:
at m/z 185.1
Mechanism: Protonation of the carbonyl oxygen or ring nitrogen.
Disadvantage: Susceptible to adduct formation (
, ) which complicates quantification.
Experimental Parameters (Recommended)
Parameter
Setting
Rationale
Polarity
Negative
Targets the acidic proton (-COOH).
Capillary Voltage
2.5 - 3.0 kV
Prevent in-source fragmentation of the labile carboxyl group.
Cone Voltage
Low (15-20 V)
High cone voltage will prematurely decarboxylate the precursor (183 139).
Mobile Phase pH
Neutral to Basic (> 6.0)
Ensures the molecule is deprotonated prior to entering the source.
Module 2: Fragmentation & Structural Elucidation
Q: What is the primary fragmentation pathway?
A: Decarboxylation is the diagnostic event.
The most intense and characteristic transition for 1,3-DMOA is the loss of the carboxylic acid group as neutral carbon dioxide (
).
Primary Transition (Quantifier):
Precursor:
183.0 ()
Product:
139.0 ()
Mechanism: The negative charge on the carboxylate facilitates the cleavage of the C-C bond between the ring and the acid group, expelling neutral
(44 Da). The resulting ion is the deprotonated 1,3-dimethyluracil anion.
Secondary Transition (Qualifier):
Precursor:
139.0
Product:
96.0 or 42.0
Mechanism: Retro-Diels-Alder (RDA) cleavage of the uracil ring. The 1,3-dimethyluracil anion fragments further by breaking the N1-C6 and C2-N3 bonds, often losing methyl isocyanate (MIC, 57 Da) or cyanic acid derivatives.
Visualizing the Fragmentation Pathway
Figure 1: Step-wise fragmentation of 1,3-Dimethylorotic acid in negative ESI mode.
Q: I see a peak at m/z 183, but the retention time is slightly off. What could it be?
A: You are likely detecting a positional isomer or an isobaric interference.
Mass spectrometry alone is often "chiral blind" and "isomer blind" without unique fragments. You must rely on chromatographic separation and specific transitions.
Common Isobaric Interferences:
Orotic Acid Dimethyl Ester (
):
Structure: Methyl groups are on the Oxygens (ester), not the Nitrogens.
Differentiation: The ester will not lose
(44 Da) as easily as the free acid. Instead, it typically loses a methoxy group (, 31 Da) or methanol (32 Da).
Diagnostic Action: Check for a transition of
(Loss of Methanol). If present, it is the ester, not 1,3-DMOA.
4,5-Dimethyluracil-6-carboxylic acid:
Structure: Methyls are on the carbons, not nitrogens.
Differentiation: Requires high-resolution chromatography. The pKa will differ, shifting retention time.
Differentiation Matrix
Compound
Precursor (m/z)
Primary Fragment
Secondary Fragment
Key Feature
1,3-Dimethylorotic Acid
183
139 (-CO2)
96 (Ring)
Early elution on C18 (Polar)
Orotic Acid Dimethyl Ester
183
151 (-MeOH)
123 (-CO)
Late elution (Hydrophobic)
1,3-Dimethyluric Acid
195
152 (-HNCO)
138
Different MW (196 vs 184)
Module 4: Experimental Protocol (SOP)
Standard Operating Procedure for Identification
Mobile Phase Preparation:
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode stability).
B: Acetonitrile (ACN).
Column Selection:
Use a HILIC column or a Polar-Embedded C18 column. 1,3-DMOA is highly polar and will elute near the void volume on a standard C18 column, causing ion suppression.
MRM Setup (Triple Quadrupole):
Transition 1 (Quant):
(CE: 12-15 eV).
Transition 2 (Qual):
(CE: 25-30 eV).
Data Validation:
Ensure the ratio of Transition 1 to Transition 2 matches your authentic standard within
.
References
Human Metabolome Database (HMDB).Metabocard for 1,3-Dimethyluracil (Related Metabolite).
[Link] (Reference for Uracil scaffold fragmentation logic).
NIST Chemistry WebBook.1,3-Dimethylorotic acid Mass Spectrum.
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethylorotic Acid
Welcome to the technical support center for the synthesis and optimization of 1,3-Dimethylorotic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 1,3-Dimethylorotic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success. Our focus is on explaining the "why" behind the "how," grounding our recommendations in established chemical principles to ensure you can adapt and overcome challenges in your own laboratory setting.
Core Synthesis Overview: The Methylation of Orotic Acid
The most common and direct route to 1,3-Dimethylorotic acid is the N-alkylation of orotic acid. This reaction involves the deprotonation of the two amide nitrogens (N1 and N3) on the pyrimidine ring, followed by quenching with a methylating agent. While seemingly straightforward, this reaction is fraught with potential pitfalls, including incomplete methylation, O-alkylation, and purification difficulties. Understanding the interplay of bases, solvents, and methylating agents is paramount to achieving high yields and purity.
Reaction Workflow
The general workflow for this synthesis involves dissolving orotic acid in a suitable solvent, adding a base to form the dianion, followed by the addition of a methylating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: General workflow for the synthesis of 1,3-Dimethylorotic acid.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might have during your experiment, followed by detailed answers and actionable advice.
Issue 1: Low or No Product Yield
Question: I've run the reaction, but my yield of 1,3-Dimethylorotic acid is very low, or I've only recovered my starting material. What went wrong?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: deprotonation, the activity of the methylating agent, or reaction conditions.
Incomplete Deprotonation: Orotic acid has two N-H protons with different acidities. To achieve complete dimethylation, a sufficiently strong base is required to generate the dianion.
Insight: Weak bases like sodium bicarbonate are often insufficient. Stronger bases such as potassium carbonate, sodium hydride (NaH), or potassium tert-butoxide are more effective. The choice of base can also be solvent-dependent. For instance, NaH is highly effective in anhydrous polar aprotic solvents like DMF or DMSO.
Troubleshooting Steps:
Switch to a Stronger Base: If you used a weak base, consider re-running the reaction with NaH or K₂CO₃.
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are rigorously dried. Water will quench the base and prevent deprotonation.
Stoichiometry: Use at least two equivalents of base to deprotonate both nitrogens. An excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
Methylating Agent Reactivity: The choice and quality of the methylating agent are critical.
Insight: Dimethyl sulfate (DMS) and methyl iodide (MeI) are common choices. DMS is often more cost-effective for larger scales, but both are potent electrophiles. Their reactivity can be diminished by improper storage or exposure to moisture.
Troubleshooting Steps:
Use Fresh Reagent: Ensure your methylating agent is from a fresh bottle or has been stored properly under an inert atmosphere.
Check Stoichiometry: Use at least two equivalents of the methylating agent. An excess (e.g., 2.2-2.5 equivalents) is often beneficial.
Addition Method: Add the methylating agent slowly to a cooled solution of the orotate dianion to control the exotherm.
Reaction Temperature and Time:
Insight: N-alkylation of pyrimidines can be slow at room temperature.[1] Gentle heating is often required to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition of the product or reagents.
Troubleshooting Steps:
Monitor with TLC/LC-MS: Track the disappearance of starting material and the appearance of mono- and di-methylated products. This will give you a clear picture of reaction progress.
Optimize Temperature: Start the reaction at 0°C during the addition of the base and methylating agent, then allow it to warm to room temperature. If the reaction is sluggish, gently heat to 40-60°C and continue monitoring.
Issue 2: Formation of Monomethylated Impurities
Question: My final product is contaminated with significant amounts of 1-methylorotic acid or 3-methylorotic acid. How can I improve the selectivity for the dimethylated product?
Answer: The presence of monomethylated species indicates an incomplete reaction. This is a common problem when the reaction is not driven to completion or when there is insufficient base or methylating agent.
Causality: The two nitrogens on the orotic acid ring have different nucleophilicities, which can lead to sequential methylation. If the reaction stalls after the first methylation, you will isolate a mixture.
Troubleshooting Steps:
Increase Reagent Equivalents: The most direct solution is to increase the equivalents of both the base and the methylating agent to 2.5 equivalents or even higher. This creates a strong driving force for the second methylation.
Increase Reaction Time/Temperature: As mentioned previously, allow the reaction to stir for a longer period or apply gentle heat. Use TLC or LC-MS to confirm the complete consumption of the monomethylated intermediates.
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for this type of reaction as they effectively solvate the cation of the base, increasing its reactivity, and are generally stable to the reaction conditions.
Issue 3: Suspected O-Alkylation Side Product
Question: I see an unexpected peak in my NMR/LC-MS that I suspect is an O-methylated byproduct. How can I confirm this and prevent its formation?
Answer: While N-alkylation is generally favored for pyrimidinones, O-alkylation can occur, leading to the formation of a methyl ether at one of the carbonyl oxygens.[2][3]
Confirmation:
Mass Spectrometry: The O-methylated product will have the same mass as the N-methylated products, so it will appear as an isomer. Fragmentation patterns may differ.
NMR Spectroscopy: ¹H NMR is very informative. The chemical shifts of the remaining N-H proton and the ring protons will be significantly different for O-alkylated vs. N-alkylated isomers. A key indicator of O-methylation would be the absence of one of the characteristic broad N-H peaks and the appearance of a methoxy singlet (-OCH₃), typically around 3.8-4.0 ppm, which is distinct from an N-methyl singlet (typically 3.2-3.5 ppm).
Prevention:
Hard vs. Soft Nucleophiles/Electrophiles: The ambident nucleophilicity of the orotate anion (N vs. O) is key. N-alkylation is typically the thermodynamically favored product. O-alkylation is often the kinetically favored product, especially with "harder" alkylating agents or under conditions that favor reaction at the more electronegative oxygen atom.
Counter-ion Effects: The choice of base (and thus the counter-ion, e.g., Na⁺, K⁺) can influence the N/O selectivity. Potassium salts sometimes favor N-alkylation more than sodium salts due to better coordination.
Solvent Effects: Protic solvents can favor N-alkylation by hydrogen bonding with the oxygen atoms, making them less nucleophilic. However, protic solvents are often incompatible with strong bases like NaH. In aprotic solvents, polar solvents like DMF tend to favor N-alkylation over less polar solvents like THF.
Recommended Action: Stick to strong bases (K₂CO₃, NaH) in polar aprotic solvents (DMF, DMSO) and use "softer" methylating agents like MeI. This combination generally provides high selectivity for N-alkylation.
FAQ: Purification and Analysis
Question: What is the best way to purify crude 1,3-Dimethylorotic acid?
Answer: The purification strategy depends on the nature of the impurities.
Recrystallization: If the main impurities are unreacted orotic acid and inorganic salts, recrystallization can be very effective. Orotic acid is poorly soluble in many organic solvents, whereas 1,3-Dimethylorotic acid is more soluble. A common procedure is to dissolve the crude product in hot water or an alcohol/water mixture, treat with activated carbon to remove colored impurities if necessary, filter hot, and then cool slowly to induce crystallization.[4]
Column Chromatography: If you have a mixture of N-methylated and O-methylated isomers, silica gel column chromatography is usually necessary. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
Acid-Base Extraction: The carboxylic acid group on your product allows for purification via acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild aqueous base (like sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration.
Question: Which analytical techniques are best for characterizing the final product?
Answer: A combination of techniques is essential for unambiguous characterization.
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. In ¹H NMR, you should see two distinct singlets for the two N-methyl groups and a singlet for the vinyl proton on the ring. The carboxylic acid proton will likely be a broad singlet.
Mass Spectrometry (MS): This will confirm the molecular weight of your product (184.15 g/mol ).[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. LC-MS is excellent for assessing purity and identifying impurities.[6][7]
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of your final compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is a standard method.
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.
Data Summary Table
The choice of reaction conditions significantly impacts the outcome. The following table summarizes typical conditions and expected outcomes.
Base
Solvent
Methylating Agent
Temperature (°C)
Typical Yield (%)
Key Considerations
K₂CO₃ (2.5 eq)
DMF
DMS (2.5 eq)
50-60
70-85
Good for moderate scale; requires heating; reaction can be slow.
NaH (2.2 eq)
THF/DMF
MeI (2.2 eq)
0 to RT
80-95
Highly effective but requires strict anhydrous conditions; NaH is pyrophoric.
DBU (2.5 eq)
CH₃CN
MeI (2.5 eq)
RT to 50
65-80
Organic base, avoids inorganic salts in workup, but can be more expensive.
NaOH (aq)
Water
DMS (2.5 eq)
20-40
50-70
Phase-transfer catalysis may be needed; risk of DMS hydrolysis and product hydrolysis.
Detailed Experimental Protocol (Optimized)
This protocol is a robust starting point for the synthesis of 1,3-Dimethylorotic acid, utilizing sodium hydride for efficient deprotonation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Dimethylformamide (DMF) is a suspected teratogen. Methyl iodide (MeI) is toxic and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Reagents & Equipment:
Orotic acid (1.0 eq)
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
Methyl iodide (2.2 eq)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask with a magnetic stir bar
Septa and needles for inert atmosphere techniques
Ice bath
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of nitrogen or argon. Add orotic acid to the flask.
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension (approx. 0.2 M concentration).
Deprotonation: Cool the flask in an ice bath to 0°C. Carefully add the sodium hydride portion-wise to the stirring suspension. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30-60 minutes after the addition is complete. The suspension should become more homogeneous as the sodium salt forms.
Methylation: While maintaining the temperature at 0°C, add methyl iodide dropwise via syringe over 10-15 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of starting material and the monomethylated intermediate.
Quenching: Carefully cool the reaction mixture back to 0°C in an ice bath. Slowly and cautiously add methanol dropwise to quench any unreacted NaH. Then, slowly add water.
Workup:
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
Separate the layers. Wash the organic layer with brine.
Extract the aqueous layer two more times with ethyl acetate.
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude solid by recrystallization from hot water or an ethanol/water mixture.
Alternatively, for higher purity, use column chromatography on silica gel (e.g., 5-10% methanol in dichloromethane).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield reactions.
References
MedchemExpress. (n.d.). 1,3-Dimethyluric acid.
Google Patents. (2009). CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate.
Google Patents. (1998). CN1147480C - Technological process of producing orotic acid.
Google Patents. (2017). CN107200714A - A kind of method for preparing orotic acid.
Yamada, Y., & Wadatsumi, T. (1984). Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway. Origins of Life and Evolution of the Biosphere, 14(1-4), 373–377.
Google Patents. (2008). CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.
Di Bussolo, V., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1056.
Guedes, G. P., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4647–4661.
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dimethomorph (Animal and Fishery Products).
Google Patents. (1995). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
Guedes, G. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18385–18400.
Kotha, S., Joseph, A., Sivakumar, R., & Manivannan, E. (1997). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Indian Journal of Chemistry - Section B, 36(8), 743-744.
Wikipedia. (n.d.). Orotic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Dimethylorotic acid. PubChem Compound Database. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]
Finnegan, R. A., & Finnegan, P. L. (2017). Orotic Acid: Why it is Important to Understand Its Role in Metabolism?. Journal of Nutritional Health & Food Science, 5(3), 1-3.
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
Al-Masoudi, N. A., & Jaber, K. M. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 1-8.
Fonteh, A. L. (2018). Orotic Aciduria. Liberty University.
Guedes, G. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18385–18400.
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]
ResearchGate. (n.d.). N-alkylation of pyrimidines. Retrieved from [Link]
The Casual Chemist. (2021, May 7). CHEM 1412 Labflow Review #8: Determination of the Molar Mass and Identity of a Diprotic Acid [Video]. YouTube. [Link]
Wikipedia. (n.d.). Orotic aciduria. Retrieved from [Link]
NightHawkInLight. (2013, August 30). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid [Video]. YouTube. [Link]
Dr. G Bhanu Prakash. (2017, May 23). Orotic aciduria - Usmle biochemistry case based discussion [Video]. YouTube. [Link]
Technical Support Center: Crystallization of 1,3-Dimethylorotic Acid
This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 1,3-dimethylorotic acid. The methodologies and explanations are designed for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 1,3-dimethylorotic acid. The methodologies and explanations are designed for researchers, scientists, and professionals in drug development to facilitate efficient and successful purification.
Question 1: My 1,3-dimethylorotic acid has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What is the cause, and what are the next steps?
Answer:
This is a common scenario that typically points to one of two conditions: either the solution is not sufficiently supersaturated, or the nucleation of crystals is kinetically hindered. Supersaturation is the essential thermodynamic driving force for crystallization, but the initial formation of a stable crystal nucleus (nucleation) can be a slow process.[1]
Troubleshooting Protocol:
Induce Nucleation: The first step is to overcome the kinetic barrier to nucleation.
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and surface required for nucleation to begin.[2]
Seeding: If you have a small crystal of pure 1,3-dimethylorotic acid, add a single speck to the solution. This "seed crystal" acts as a template, bypassing the initial nucleation phase and allowing crystal growth to commence directly.[3][4]
Increase Solute Concentration: If nucleation induction fails, your solution is likely subsaturated (not concentrated enough).
Slow Evaporation: Cover the flask with a watch glass or perforated film and allow the solvent to evaporate slowly over several hours or days in a fume hood. This gradually increases the concentration to the point of supersaturation.[1]
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[5] Be cautious not to boil off too much, as this can lead to rapid crystallization and impurity inclusion.
Re-evaluate Your Solvent Choice: If significant solvent removal is required with no result, the chosen solvent may be too effective at solvating the molecule, making it difficult for the solute molecules to organize into a crystal lattice. In this case, it is best to remove the solvent entirely via rotary evaporation and attempt the crystallization with a different solvent system (see Question 4).
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting lack of crystallization.
Question 2: Instead of solid crystals, my compound has separated as a viscous, oily liquid. How do I resolve this "oiling out"?
Answer:
"Oiling out" is a form of liquid-liquid phase separation where the solute becomes too concentrated upon cooling and separates into a second liquid phase instead of a solid crystalline phase.[6] This often happens when the degree of supersaturation is too high, or when impurities significantly depress the melting point of the solute to below the temperature of the solution.[5] The resulting oil is an amorphous, solute-rich phase that can trap impurities effectively, defeating the purpose of crystallization.
Troubleshooting Protocol:
Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly.
Reheat the entire mixture until the oil redissolves completely.
Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[5]
Allow the solution to cool extremely slowly. Place the flask in an insulated container (like a Dewar flask filled with warm water) to ensure a gradual temperature drop over several hours.[1] This slower approach keeps the solution in the "metastable zone" where crystal growth is favored over nucleation or oiling out.
Lower the Crystallization Temperature: If slow cooling still results in oiling, the oil itself is a supersaturated solution that may crystallize at a lower temperature.
Allow the solution to cool and the oil to form.
Place the flask in an ice bath or even a freezer. The lower temperature may provide the thermodynamic incentive for the oil to solidify.
Note: This can sometimes lead to the formation of an amorphous solid rather than a crystalline one. If the solid appears glassy, it may need to be redissolved and crystallized again using a different method.
Modify the Solvent System:
Oiling out can occur if the boiling point of the solvent is higher than the melting point of the solute.[7] If you suspect this, choose a solvent with a lower boiling point.
Try an anti-solvent approach. Dissolve the compound in a minimal amount of a good solvent at room temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until persistent turbidity is observed. Add a final drop of the good solvent to clarify the solution, then allow it to stand undisturbed.
Conceptual Diagram: Crystallization vs. Oiling Out
Caption: The rate of cooling influences the path from supersaturation.
Question 3: My crystallization yielded a very fine powder instead of larger, well-defined crystals. How can I improve crystal size?
Answer:
The final size of crystals is determined by the relative rates of nucleation versus crystal growth.[8] The formation of a fine powder indicates that the rate of nucleation was excessively high, leading to the simultaneous formation of a vast number of small crystals rather than the slower growth of a few larger ones.[9] This is typically caused by a rapid increase in supersaturation.
Troubleshooting Protocol:
Decrease the Cooling Rate: This is the most critical factor. Rapid cooling quickly pushes the solution into a highly supersaturated state, favoring mass nucleation.
Ensure the solution cools to room temperature as slowly as possible before introducing it to a colder environment like an ice bath.[10]
Insulate the flask by wrapping it in glass wool or placing it within a larger beaker to slow heat transfer.[5]
Reduce the Level of Supersaturation:
After dissolving your compound in the minimum amount of boiling solvent, add a small excess of the solvent (e.g., 5-10% more). This ensures that crystallization begins at a lower temperature, where the supersaturation level is not as extreme, allowing fewer nuclei to form and grow larger.[5]
Use a Binary Solvent System: A carefully chosen two-solvent system can provide exquisite control over the rate of supersaturation.
Dissolve 1,3-dimethylorotic acid in a "good" solvent.
Use vapor diffusion: place this solution in an open vial inside a larger, sealed jar containing a volatile "anti-solvent" (in which the compound is insoluble). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[1][4]
Question 4: What is a recommended starting solvent for the crystallization of 1,3-dimethylorotic acid?
Answer:
The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Based on the structure of 1,3-dimethylorotic acid, which is a polar molecule with hydrogen bond donors and acceptors, polar solvents are the logical starting point.[12] Orotic acid itself shows complex phase behavior and hydrogen bonding is critical to its crystal packing.[13]
A systematic approach is to test solubility in a range of solvents with varying polarities and properties.
Recommended Solvents for Initial Screening:
Solvent
Type
Boiling Point (°C)
Rationale & Considerations
Water
Polar Protic
100
Excellent for highly polar compounds. High boiling point allows for a large solubility differential with temperature.
Ethanol
Polar Protic
78
A versatile solvent for moderately polar compounds. Less polar than water.
Acetone
Polar Aprotic
56
Good for compounds with some polarity but less affinity for H-bonding. Its volatility makes it easy to remove.
Acetonitrile
Polar Aprotic
82
A common solvent in pharmaceutical processes; its polarity is suitable for many nitrogen-containing heterocycles.[14]
Ethyl Acetate
Moderately Polar
77
Less polar than acetone; useful if the compound is too soluble in more polar solvents.
Water/Ethanol Mix
Binary System
Variable
An excellent combination. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool slowly. This allows for fine-tuning of polarity.
Experimental Protocol for Solvent Screening:
Place ~10-20 mg of crude 1,3-dimethylorotic acid into a small test tube.
Add the chosen solvent dropwise at room temperature, vortexing after each addition. If it dissolves readily, the solvent is too good for crystallization and should be considered the "good" solvent in a binary system.
If it is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
Observe the quantity and quality of the crystals that form. An ideal solvent will result in a significant recovery of crystalline solid upon cooling.
References
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Bamag, C. (n.d.). Process for the preparation of crystallized citric acid.
Study.com. (n.d.). What are 3 additional methods to promote crystallization?. [Link]
Sumitomo Chemical Company. (n.d.). Process for producing orotic acid derivative.
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
Guilland, J. (n.d.). Guide for crystallization. [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
Overly, K. (2013). Recrystallization. YouTube. [Link]
Gencheva, M., & Sgureva, I. (2023). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. MDPI. [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
University of Colorado Boulder. (2010). Crystal Growing Guide. [Link]
Parra, T. (2020). How To Recrystallize A Solid. YouTube. [Link]
Braun, D. E., et al. (2018). Structural Properties, Order-Disorder Phenomena and Phase Stability of Orotic Acid Crystal Forms. ResearchGate. [Link]
X-Ray Crystallography Facility, University of Washington. (n.d.). How to Grow Crystals. [Link]
University of Texas Health Science Center at San Antonio. (n.d.). Crystallization of Proteins. [Link]
D'Apolito, M., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. MDPI. [Link]
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
Ferreira, O., et al. (2015). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
Jasinski, J. P. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
Braun, D. E., et al. (2018). Structural Properties, Order–Disorder Phenomena, and Phase Stability of Orotic Acid Crystal Forms. ACS Publications. [Link]
ResearchGate. (2019). Experimental investigation and prediction of oiling out during crystallization process. [Link]
Casiraghi, A., et al. (2024). Imiquimod Solubility in Different Solvents: An Interpretative Approach. ResearchGate. [Link]
Benhamou, A., et al. (2022). Ascorbic Acid Solubility and Thermodynamic Characteristics in Several Neat Solvents with Temperatures Ranging from 293 to 313 K. ResearchGate. [Link]
"minimizing side reactions in 1,3-Dimethylorotic acid synthesis"
Topic: Minimizing Side Reactions in N-Methylation of Orotic Acid Ticket ID: #DMOA-SYN-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Synthesis Landscape You are likely synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in N-Methylation of Orotic Acid
Ticket ID: #DMOA-SYN-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Synthesis Landscape
You are likely synthesizing 1,3-Dimethylorotic acid (1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid) as a pharmaceutical intermediate or a metabolic probe. The standard pathway involves the N-methylation of Orotic Acid (6-carboxyuracil) using an alkylating agent (typically Dimethyl Sulfate or Methyl Iodide) in an alkaline medium.
While the core reaction is an
substitution, the pyrimidine ring's tautomeric nature and the presence of a carboxylic acid moiety introduce three critical failure points:
O-Alkylation: Formation of methoxy-pyrimidines instead of N-methylated lactams.
Esterification: Methylation of the C6-carboxylate to form the methyl ester.
Decarboxylation: Loss of
to yield 1,3-dimethyluracil.
This guide provides the protocols to navigate these pitfalls.
Module 1: The Methylation Maze (Regioselectivity)
The Issue: O-Alkylation vs. N-Alkylation
In basic conditions, orotic acid exists as a dianion. The nitrogen atoms (N1 and N3) are the desired nucleophiles. However, the oxygen atoms of the carbonyls can also react (O-alkylation), particularly if the "hard/soft" nature of the electrophile or the solvent polarity shifts.
The Solution: Solvent and Base Control
To maximize N-methylation (thermodynamic control), you must stabilize the lactam tautomer.
Protocol: Use Aqueous Sodium Hydroxide (NaOH) . Water, being a protic solvent, hydrogen bonds with the carbonyl oxygens, reducing their nucleophilicity and shielding them from attack. This directs the methylating agent toward the Nitrogen atoms.[1]
Reagent Choice:Dimethyl Sulfate (DMS) is preferred over Methyl Iodide (MeI) in aqueous base. MeI is more lipophilic and can lead to higher rates of O-alkylation or general insolubility issues in the aqueous phase.
Troubleshooting Workflow: Reaction Pathway
Figure 1: Reaction pathways during the methylation of orotic acid. Note that Ester formation is a competing primary reaction.
Module 2: The "Ester Trap" & Hydrolysis
The Issue: Unavoidable Esterification
Even under optimized conditions, the carboxylic acid group at C6 is nucleophilic. It will be methylated by Dimethyl Sulfate to form 1,3-dimethylorotic acid methyl ester . Many researchers mistake this precipitate for the product.
Diagnostic: The methyl ester is insoluble in Sodium Bicarbonate (
) solution, whereas the desired acid is soluble (releasing ).
The Fix: In-Situ Saponification
Do not attempt to prevent esterification entirely; it is kinetically difficult. Instead, design your protocol to reverse it before isolation.
Step-by-Step Protocol:
Methylation: Run the reaction with excess DMS and NaOH at mild temperatures (30–35°C).
The "Kill" Step (Saponification): Once the starting material is consumed, add a fresh aliquot of 20% NaOH solution.
Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours.
Mechanism:[1][2][3][4][5][6] This hydrolyzes the methyl ester back to the sodium salt of 1,3-dimethylorotic acid.
Bonus: This also destroys any unreacted Dimethyl Sulfate (quenching).
Acidification: Cool to room temperature and acidify with HCl to pH < 2. The free acid will precipitate.
Module 3: Thermal Instability (Decarboxylation)
The Issue: Loss of the Carboxyl Group
Orotic acid derivatives are prone to decarboxylation, yielding 1,3-dimethyluracil. This reaction is accelerated by:
High temperatures (>150°C).
Strongly acidic conditions combined with heat.
Transition metal impurities.
The Solution: Temperature Management
During Reaction: Keep the initial methylation exothermic phase below 40°C . Use an ice bath if necessary.
During Hydrolysis: Reflux is necessary for saponification, but do not prolong it beyond 2 hours.
During Drying: Dry the final solid in a vacuum oven at 50–60°C . Do not exceed 80°C.
Comparative Data: Methylating Agents
Parameter
Dimethyl Sulfate (DMS)
Methyl Iodide (MeI)
Reactivity (Aq. Base)
High (Excellent for N-methylation)
Moderate (Low solubility in water)
Side Product: O-Alkylation
Low (Hard electrophile)
Higher (Soft electrophile)
Side Product: Ester
High (Requires hydrolysis step)
High
Toxicity
Extreme (Inhalation hazard, delayed effects)
High (Neurotoxin)
Quenching
Hydrolysis with NaOH/NH₃
Reaction with nucleophiles
Recommendation
Preferred for this synthesis
Alternative (requires phase transfer catalyst)
Troubleshooting FAQ
Q: My product yield is high, but the melting point is low (100-110°C instead of ~150°C). What happened?A: You likely isolated the Methyl Ester .
Test: Take a small sample and add saturated
. If it doesn't dissolve/bubble, it is the ester.
Fix: Resuspend the solid in 10% NaOH, reflux for 1 hour, cool, and re-acidify.
Q: The reaction mixture turned black/dark brown.A: This indicates oxidation, likely due to dissolved air in the alkaline solution.[7]
Prevention: Sparge your NaOH solution with Nitrogen (
) or Argon before adding Orotic Acid. Perform the reaction under an inert atmosphere.
Q: I have monomethylated impurities (1-methyl or 3-methyl).A: This is a stoichiometry issue.
Fix: Ensure you are using at least 2.5 to 3.0 equivalents of DMS and Base relative to Orotic Acid. The reaction consumes 2 equivalents for N-methylation and potentially 1 for the ester, plus losses to hydrolysis by water.
Q: How do I safely destroy excess Dimethyl Sulfate?A: Never pour DMS down the drain.
Protocol: The saponification step (refluxing with NaOH) usually destroys it. To be safe, treat waste streams with aqueous Ammonia (
) or additional NaOH and allow to stand for 24 hours before disposal.
Decision Tree: Purification Logic
Figure 2: Diagnostic workflow to ensure complete hydrolysis of the ester side-product.
References
Organic Syntheses. "Trimethylgallic Acid" (Analogous methylation/hydrolysis procedure using DMS/NaOH). Org.[7][8] Synth.1936 , 16, 84. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135398642, 1,3-Dimethylorotic acid." PubChem. Link
Wolfenden, R., et al. "Orotic Acid Decarboxylation in Water and Nonpolar Solvents." Journal of the American Chemical Society. 2008 . (Discusses stability and decarboxylation kinetics). Link
Enovatia. "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process." (Kinetic modeling of DMS hydrolysis and safety). Link
Introduction: The Central Role of Orotic Acid and Its Derivatives
An In-Depth Comparative Analysis of 1,3-Dimethylorotic Acid and Its Analogs for Drug Discovery Orotic acid (OA) is a critical metabolic intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essent...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis of 1,3-Dimethylorotic Acid and Its Analogs for Drug Discovery
Orotic acid (OA) is a critical metabolic intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[1][2] Its central position in this pathway makes the enzymes that process it, such as Dihydroorotate Dehydrogenase (DHODH) and UMP synthase (UMPS), attractive targets for therapeutic intervention in areas ranging from cancer to autoimmune diseases.[2] 1,3-Dimethylorotic acid, a methylated derivative of orotic acid, serves as a valuable chemical probe for elucidating enzymatic mechanisms, particularly for Orotidine 5'-phosphate decarboxylase.[3]
This guide provides a comparative analysis of 1,3-Dimethylorotic acid and its structural analogs. We will explore their physicochemical properties, biological activities, and mechanisms of action. By synthesizing data from disparate studies, this document aims to provide researchers, scientists, and drug development professionals with a coherent framework for understanding the structure-activity relationships within this class of compounds and to offer robust experimental protocols for their evaluation.
Physicochemical and Mechanistic Profile of 1,3-Dimethylorotic Acid
1,3-Dimethylorotic acid is structurally defined by an orotic acid core with methyl groups at the N1 and N3 positions of the pyrimidine ring. These modifications significantly alter its electronic and steric properties compared to the parent molecule.
The primary significance of 1,3-Dimethylorotic acid in research has been as a model compound to study decarboxylation reactions. Specifically, its decarboxylation has been investigated as a model for the enzymatic reaction catalyzed by orotidine 5'-phosphate (OMP) decarboxylase, one of the most proficient enzymes known.[3] The methyl groups prevent the formation of certain intermediates possible with orotic acid, thereby simplifying the mechanistic study.
A Comparative Look at Key Analogs
The therapeutic potential of targeting the pyrimidine biosynthesis pathway has led to the synthesis and evaluation of numerous orotic acid analogs. These can be broadly categorized based on their structural modifications.
Dihydroorotate Analogs
These analogs feature a saturated C5-C6 bond in the pyrimidine ring, mimicking the substrate of Dihydroorotate Dehydrogenase (DHODH).
Biological Activity: Several dihydroorotic acid derivatives have been shown to possess moderate antibacterial activity.[5] Specifically, aza-dihydroorotic acid (azaDHO) and its ethyl ester derivative have demonstrated inhibitory effects on the growth of Staphylococcus aureus and Sarcina lutea.[5] Furthermore, some analogs were found to inhibit the growth of Lewis lung carcinoma by over 50%.[5]
Mechanism of Action: The primary mechanism for these compounds is the inhibition of DHODH. By designing analogs that mimic the tetrahedral transition state of the dihydroorotase reaction, researchers have created modest inhibitors of the enzyme.[6]
Barbituric Acid Analogs
Replacing the orotic acid scaffold with a related barbituric acid core has been explored for different therapeutic targets.
Biological Activity: A series of 1,3-dimethylbarbituric acid derivatives were synthesized and screened for urease inhibition. Several of these analogs showed significantly more potent inhibition of urease than the standard inhibitor, thiourea, with IC₅₀ values as low as 15.22 µM.[7]
Causality of Experimental Choice: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The 1,3-dimethylbarbituric acid scaffold provides a rigid framework for orienting functional groups that can interact with the active site of the enzyme, making it a rational starting point for inhibitor design.
Data Summary for Comparative Analysis
Summarizing the available data allows for a direct comparison of the parent compound and its key analogs.
The following diagram illustrates the key steps in the de novo synthesis of pyrimidines, highlighting the enzymes that are common targets for orotic acid analogs.
Caption: Key enzymatic steps in pyrimidine biosynthesis targeted by orotic acid analogs.
General Experimental Workflow for Analog Evaluation
This workflow provides a logical progression for the synthesis, characterization, and biological testing of novel orotic acid analogs.
Caption: A workflow for the design, synthesis, and evaluation of novel analogs.
Experimental Protocols
The following protocols are generalized methodologies that serve as a foundation for the synthesis and analysis of 1,3-Dimethylorotic acid and its analogs.
Protocol 1: Synthesis of N-Substituted Orotic Acid Analogs
Rationale: This protocol describes a common method for synthesizing pyrimidine rings, which forms the core of orotic acid. The choice of a one-pot reaction using starting materials like urea and ethyl acetoacetate is efficient for generating the basic scaffold, which can then be further modified.
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of sodium ethoxide in ethanol.
Addition of Reagents: Add an appropriately substituted urea (e.g., 1,3-dimethylurea) and a β-ketoester (e.g., diethyl oxalacetate) to the flask.
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solvent choice (ethanol) is crucial as it solubilizes the reactants and the base.
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. This step protonates the carboxylate salt, causing the desired product to precipitate.
Isolation: Collect the precipitated solid by vacuum filtration.
Purification: Wash the crude product with cold water and diethyl ether to remove unreacted starting materials and byproducts. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure analog.
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a highly sensitive and specific analytical technique ideal for the separation and identification of small, volatile molecules.[8] For non-volatile compounds like organic acids, derivatization is employed to increase volatility and thermal stability, ensuring reliable analysis. Phenylboronic acid (PBA) is an effective derivatizing agent for diols and related compounds.[9]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1-5 mg of the analog into a vial. Dissolve in a suitable solvent (e.g., pyridine or acetonitrile).
Derivatization (if required): Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a solution of PBA) to the sample. This step is critical for carboxylic acids to make them volatile for GC analysis.
Reaction: Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.
GC-MS Analysis:
Inject 1 µL of the derivatized sample into the GC-MS system.
Gas Chromatograph (GC) Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at a lower temperature (e.g., 80°C) followed by a ramp to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.
Mass Spectrometer (MS) Conditions: Operate the MS in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard or library data.
Conclusion and Future Perspectives
1,3-Dimethylorotic acid and its analogs represent a versatile class of compounds with significant potential in drug discovery and as tools for biochemical research. While 1,3-Dimethylorotic acid itself is primarily a mechanistic probe, its structural relatives, particularly dihydroorotate analogs, have shown promising biological activity as enzyme inhibitors.[5][6] The comparative data reveals that modifications to the pyrimidine ring—such as methylation, reduction of the C5-C6 bond, or complete replacement of the scaffold—can drastically alter the biological target and activity.
Future research should focus on the systematic synthesis and screening of a broader library of 1,3-Dimethylorotic acid analogs. By exploring substitutions at the C5 position and modifications of the C4-carboxylic acid group, it may be possible to develop potent and selective inhibitors of key enzymes in the pyrimidine pathway. Combining these synthetic efforts with computational modeling and robust biological assays will be crucial for unlocking the full therapeutic potential of this chemical scaffold.
References
Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(2), 366-371. Available at: [Link]
ResearchGate. (2024). Synthesis and Evaluation of Some Novel 1,3-Dimethylbarbituric Acid Derivatives as Potent Anti-Urease Agents: Comprehension through In Vitro, Molecular Docking, and DFT Investigations. Available at: [Link]
Miersch, J., Grancharov, K., Krauss, G. J., Spassovska, N., Karamanov, G., Maneva, L., Mladenova, J., & Golovinsky, E. (1987). Biological activity and mode of action of some dihydroorotic and dihydroazaorotic acid derivatives. Biomedica Biochimica Acta, 46(5), 307-315. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5025211, 1,3-Dimethylorotic acid. Retrieved from [Link].
L'Episcopo, D., D'Apolito, M., & Ghezzi, P. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1058. Available at: [Link]
Beak, P., & Siegel, B. (1976). Mechanism of decarboxylation of 1,3-dimethylorotic acid. A model for orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society, 98(12), 3601-3606. Available at: [Link]
Kim, H. J., Lee, J. O., & Lee, Y. D. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(4), 367-373. Available at: [Link]
Levenson, C. H., & Meyer, R. B. Jr. (1984). Design and synthesis of tetrahedral intermediate analogues as potential dihydroorotase inhibitors. Journal of Medicinal Chemistry, 27(2), 228-232. Available at: [Link]
Löffler, M., Carrey, E. A., & Zameitat, E. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of Genetics and Genomics, 42(5), 207-219. Available at: [Link]
Löffler, M., Zameitat, E., & Carrey, E. A. (2016). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 548-555. Available at: [Link]
Technical Guide: Validating the Biological Effects of 1,3-Dimethylorotic Acid
Executive Summary & Core Directive 1,3-Dimethylorotic acid (1,3-DMOA) represents a critical structural analog in the study of pyrimidine metabolism and renal transport kinetics. Unlike its parent compound, Orotic Acid (V...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
1,3-Dimethylorotic acid (1,3-DMOA) represents a critical structural analog in the study of pyrimidine metabolism and renal transport kinetics. Unlike its parent compound, Orotic Acid (Vitamin B13) , which is rapidly metabolized into Uridine Monophosphate (UMP), 1,3-DMOA is chemically modified to resist phosphoribosyl-transfer.
This guide provides a validated framework for using 1,3-DMOA as a metabolically stable probe for Organic Anion Transporters (OAT1/OAT3). By uncoupling transport from downstream metabolism, 1,3-DMOA allows for the precise quantification of transporter kinetics without the confounding variable of intracellular metabolic flux.
Comparative Analysis: 1,3-DMOA vs. Alternatives
The following analysis contrasts 1,3-DMOA with the standard biological substrate (Orotic Acid) and the toxic selection agent (5-Fluoroorotic Acid).
Table 1: Physicochemical & Functional Comparison
Feature
1,3-Dimethylorotic Acid (1,3-DMOA)
Orotic Acid (OA)
5-Fluoroorotic Acid (5-FOA)
Primary Application
Transport Kinetics Probe (Non-metabolizable)
Metabolic Precursor / Nutritional Supplement
Yeast Genetics / Negative Selection Marker
Metabolic Fate
Inert (Excreted unchanged)
Active (Converted to UMP via UMPS)
Toxic (Converted to 5-F-UMP -> Cell Death)
Transporter Affinity
High (OAT1, OAT3 substrate)
High (OAT1, OAT3 substrate)
Moderate/High
PRPP Reactivity
Null (N1-methylation blocks glycosylation)
High (Substrate for OPRTase)
High (Substrate for OPRTase)
Cellular Toxicity
Low / Negligible
Low (Nutritional)
High (Cytotoxic)
Detection Method
LC-MS/MS (Stable parent ion)
LC-MS (Rapidly disappears)
Colony formation / Cell viability
Mechanistic Insight: The Methylation Blockade
The biological utility of 1,3-DMOA hinges on the methylation at the N1 and N3 positions.
Orotic Acid: Possesses a free N1 proton, allowing Orotate Phosphoribosyltransferase (OPRT) to attack Phosphoribosyl pyrophosphate (PRPP), forming the N-glycosidic bond essential for nucleotide synthesis.
1,3-DMOA: The N1-methyl group sterically and chemically prevents this nucleophilic attack. Consequently, 1,3-DMOA enters the cell via OATs but accumulates or effluxes without entering the nucleotide pool.
Visualizing the Metabolic Blockade
The following diagram illustrates the divergence in pathway utilization between Orotic Acid and 1,3-DMOA.
Figure 1: Mechanistic divergence. 1,3-DMOA enters via OATs but is rejected by UMP Synthase.
Experimental Validation Protocols
To validate 1,3-DMOA in your specific model (e.g., HEK293-OAT1 overexpressing cells or primary renal proximal tubule cells), follow these self-validating protocols.
Protocol A: Metabolic Stability Assessment (The "Fate" Test)
Objective: Confirm that 1,3-DMOA is not metabolized into nucleotides, validating its stability.
Reagents:
Test Compound: 1,3-DMOA (10 µM)
Control Compound: Orotic Acid (10 µM)
Cell Line: HepG2 or Primary Hepatocytes (high metabolic activity)
Uptake: Incubate for 2 minutes (must be within linear range determined in pilot).
Stop: Rapidly aspirate and wash 3x with ice-cold PBS to arrest transporter activity.
Quantification: Lyse cells (0.1N NaOH) and measure CPM via liquid scintillation.
Analysis: Plot % Uptake vs. Log[1,3-DMOA]. Fit to a non-linear regression (One-site competition) to derive
.
Interpretation:
If 1,3-DMOA is a valid substrate/inhibitor, it will dose-dependently reduce the uptake of the radiolabeled tracer. An
in the low micromolar range (<50 µM) indicates high affinity, validating it as a potent probe.
References
Löffler, M., et al. (2016).[4] "Orotate (orotic acid): An essential and versatile molecule."[4] Nucleosides, Nucleotides and Nucleic Acids. Link
Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family."[5][6] Clinical Pharmacology & Therapeutics. Link
Di Gioia, M. L., et al. (2016).[7] "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini Reviews in Medicinal Chemistry. Link
Traut, T. W. (1994). "Physiological concentrations of purines and pyrimidines." Molecular and Cellular Biochemistry. (Establishes baseline Orotic Acid kinetics). Link
"comparison of analytical techniques for 1,3-Dimethylorotic acid"
Executive Summary & Molecule Profile 1,3-Dimethylorotic acid (1,3-DMOA) is a critical impurity often encountered in the synthesis of methylated xanthines (such as caffeine, theobromine, and theophylline) and a metabolite...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
1,3-Dimethylorotic acid (1,3-DMOA) is a critical impurity often encountered in the synthesis of methylated xanthines (such as caffeine, theobromine, and theophylline) and a metabolite in specific pharmacological pathways. Structurally, it is a pyrimidine derivative characterized by a carboxylic acid moiety at position 6 and methyl groups at the N1 and N3 positions.
Unlike its parent compound, orotic acid, 1,3-DMOA lacks acidic amide protons (N-H), leaving the carboxylic acid (pKa ~2.0–2.5) as its primary ionizable group. This structural nuance dictates the analytical strategy: methods must account for its high polarity and potential for ionization at neutral pH, which complicates retention on standard reverse-phase columns.
This guide objectively compares the three dominant analytical workflows—HPLC-UV , LC-MS/MS , and GC-MS —providing experimental protocols and data-driven insights to assist researchers in selecting the optimal technique for their sensitivity and throughput requirements.
Comparative Analysis of Techniques
The following table summarizes the performance metrics of the three primary analytical techniques for 1,3-DMOA.
Context: This is the "workhorse" method for pharmaceutical quality control. Because 1,3-DMOA has a conjugated π-system, it exhibits strong UV absorbance. However, its high polarity requires specific mobile phase buffering to prevent peak tailing and ensure retention.
Scientific Rationale (The "Why")
1,3-DMOA is a carboxylic acid.[1] At neutral pH (pH 7), it exists as a carboxylate anion, which is highly hydrophilic and elutes near the void volume on C18 columns. To achieve retention, the mobile phase pH must be lowered below its pKa (ideally pH < 2.5) to suppress ionization, keeping the molecule in its neutral, hydrophobic form.
Experimental Protocol
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.2).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 5% B (Isocratic hold for polar retention)
2-15 min: 5% → 40% B (Linear gradient)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 270 nm (λmax) and 210 nm.
Temperature: 30°C.
Self-Validating Check
System Suitability: The resolution (Rs) between 1,3-DMOA and Caffeine (or the specific matrix peak) must be > 1.5. If 1,3-DMOA elutes in the void (< 2 min), increase the aqueous fraction or lower the pH of Mobile Phase A.
Method 2: LC-MS/MS (Triple Quadrupole)[3]
Context: When analyzing biological fluids (plasma/urine) or trace impurities (< 0.05%), UV detection lacks the necessary selectivity and sensitivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.
Scientific Rationale
Electrospray Ionization (ESI) is preferred. While positive mode (ESI+) works for caffeine, Negative mode (ESI-) is often superior for 1,3-DMOA due to the facile deprotonation of the carboxylic acid group (
).
Experimental Protocol
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Sample Prep: Protein precipitation with cold methanol (1:3 v/v), centrifuge, and inject supernatant.
Self-Validating Check
Matrix Effects: Monitor the internal standard (isotopically labeled 1,3-DMOA or a structural analog like chlorogenic acid). If signal suppression exceeds 20%, switch to a HILIC column to separate the analyte from salts/phospholipids.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Context: GC-MS is rarely the first choice due to the non-volatility of 1,3-DMOA. However, it provides superior structural confirmation through spectral library matching (NIST) and is useful when LC-MS is unavailable.
Scientific Rationale
The carboxylic acid group forms strong hydrogen bonds, preventing volatilization. Derivatization is mandatory to replace the acidic proton with a non-polar group, typically a trimethylsilyl (TMS) group.
Detection: EI Source (70 eV), Full Scan (50-500 m/z) or SIM.
Self-Validating Check
Moisture Control: If the derivatization efficiency is low (small peaks), the sample likely contained residual water, which hydrolyzes the TMS reagent. Ensure strict anhydrous conditions.
Decision Matrix & Visualizations
The following diagrams illustrate the logical flow for method selection and the analytical mechanism.
Method Selection Decision Tree[2]
Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix complexity and sensitivity requirements.
Analytical Workflow: LC-MS/MS vs HPLC-UV
Caption: Comparative workflow illustrating the divergence in detection methods following a unified acidic separation strategy.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5025211, 1,3-Dimethylorotic acid. Retrieved from [Link]
Agilent Technologies. Determination of Caffeine and Related Impurities in Coffee Products According to DIN 20481. (Demonstrates HPLC-UV conditions for xanthine derivatives). Retrieved from [Link]
Restek Corporation. LC-MS/MS Analysis of Organic Acids and Metabolites. (Methodology for polar acid retention). Retrieved from [Link]
Technical Comparison Guide: 1,3-Dimethylorotic Acid & Functionalized Derivatives
[1] Executive Summary 1,3-Dimethylorotic acid (DMOA) represents a critical structural evolution of the naturally occurring Orotic Acid (Vitamin B13).[1] By methylating the N-1 and N-3 positions of the pyrimidine ring, re...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1,3-Dimethylorotic acid (DMOA) represents a critical structural evolution of the naturally occurring Orotic Acid (Vitamin B13).[1] By methylating the N-1 and N-3 positions of the pyrimidine ring, researchers effectively "lock" the tautomeric preferences of the molecule and significantly alter its pharmacokinetic profile. Unlike native orotic acid, which is a direct substrate for UMP synthase in pyrimidine biosynthesis, DMOA acts primarily as a stable pharmacological scaffold.[1]
This guide provides a head-to-head technical comparison between the Parent Scaffold (DMOA) and its two most significant derivative classes: Ester-Functionalized Intermediates and Bioactive Amide/Hydrazide Conjugates .[1]
Key Findings:
Metabolic Stability: DMOA exhibits superior metabolic stability compared to Orotic Acid due to N-methylation blocking phosphoribosylation.[1]
Bioactivity Shift: While DMOA itself is often pharmacologically inert or a weak metabolic modulator, its hydrazide derivatives show potent antimicrobial and antiproliferative activity.
Part 1: Structural & Physicochemical Comparison[1]
The core distinction between these derivatives lies in the modification of the C-6 Carboxylic Acid moiety. This modification dictates the molecule's solubility, pKa, and capacity for hydrogen bonding.
Data Table: Physicochemical Profiling
Data projected based on standard computational medicinal chemistry parameters and available literature.
Feature
Parent Scaffold (1,3-Dimethylorotic Acid)
Ester Derivative (Methyl 1,3-dimethylorotate)
Bioactive Conjugate (DMOA-Hydrazide)
Molecular Formula
C₇H₈N₂O₄
C₈H₁₀N₂O₄
C₇H₁₀N₄O₃
MW ( g/mol )
184.15
198.18
198.18
LogP (Lipophilicity)
-0.9 (Hydrophilic)
0.5 (Moderate)
-1.2 (Polar)
H-Bond Donors
1 (COOH)
0
3 (NH-NH₂)
H-Bond Acceptors
4
4
4
Water Solubility
Moderate (pH dependent)
Low
Moderate
Primary Utility
Starting Material / Metabolite
Prodrug / Synthesis Intermediate
Antimicrobial / Antitumor Agent
Structural Logic (Graphviz Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthetic divergence from the parent DMOA scaffold.
Figure 1: Synthetic divergence and SAR logic of 1,3-Dimethylorotic acid derivatives.
Part 2: Pharmacological Performance & Biological Activity[1][2][4]
The Parent: 1,3-Dimethylorotic Acid (DMOA)[1]
Mechanism: DMOA lacks the free NH groups required for conversion into nucleotides by UMP synthase. Consequently, it does not feed into RNA/DNA biosynthesis like Orotic Acid.[1]
Application: It serves primarily as a metabolic modulator .[1] Studies suggest it can influence cardiac glycogen synthesis, similar to orotates, but with higher stability.[1] It is often used as a negative control in pyrimidine biosynthesis assays.[1]
The Challenger: N-Arylhydrazone Derivatives[1][4][5]
Mechanism: When the C-6 carboxylic acid is converted to a hydrazide (–CONHNH₂) and condensed with aldehydes, the resulting hydrazones gain the ability to interact with bacterial cell walls and specific enzymes (e.g., dihydrofolate reductase).
Performance:
Antimicrobial: Derivatives show moderate to high activity against S. aureus and S. lutea.[1][2]
Antitumor: Specific hydrazide derivatives have demonstrated inhibitory effects on Lewis lung carcinoma (LLC) growth (approx. 56-59% inhibition in murine models) [1].[1][2]
Why Choose This: If your research targets active cytotoxicity or enzyme inhibition , the parent DMOA is insufficient; you must utilize the hydrazide/amide derivative.
The Carrier: Methyl/Ethyl Esters
Mechanism: Esterification masks the polar carboxylic acid, significantly increasing the LogP. This allows the molecule to passively diffuse across lipid bilayers.[1] Once intracellular, non-specific esterases hydrolyze it back to the active acid form.
Performance:
Bioavailability: Superior cellular uptake compared to the free acid.
Why Choose This: Use the ester derivative for in vivo delivery or when solubility in organic solvents is required for further chemical synthesis.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Amide Derivatives
Rationale: Direct reaction of the acid with amines is sluggish. The Acid Chloride pathway is the industry standard for high yield and purity.
Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1,3-Dimethylorotic acid in dry DCM.
Chlorination: Add Thionyl Chloride dropwise, followed by 1-2 drops of DMF. Critical: The DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
Reflux: Heat to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (highly moisture sensitive).
Coupling: Redissolve the residue in dry DCM. Cool to 0°C. Add the Target Amine mixed with TEA dropwise.
Workup: Stir at room temperature for 4 hours. Wash with 0.1M HCl, then saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.
This workflow visualizes the critical path from the parent scaffold to the functionalized derivatives.
Figure 2: Chemical synthesis workflow for functionalizing 1,3-Dimethylorotic acid.
References
Miersch, J., et al. (1987).[1][2] "Biological activity and mode of action of some dihydroorotic and dihydroazaorotic acid derivatives." Biomedica Biochimica Acta, 46(5), 307-315.[1][2]
PubChem. (2025).[1] "1,3-Dimethylorotic acid | C7H8N2O4."[1] National Library of Medicine.[1]
Popiołek, Ł., et al. (2017).[1] "Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold." BMC Chemistry.[1]
Löffler, M., et al. (2015).[1][3] "Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis." Journal of Genetics and Genomics, 42(5), 207-219.[1]
"statistical validation of 1,3-Dimethylorotic acid bioassay results"
Executive Summary: The Validation Imperative In the development of pyrimidine analogs and metabolic modulators, 1,3-Dimethylorotic acid (1,3-DMOA) presents a unique validation challenge. Unlike its parent compound Orotic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Imperative
In the development of pyrimidine analogs and metabolic modulators, 1,3-Dimethylorotic acid (1,3-DMOA) presents a unique validation challenge. Unlike its parent compound Orotic Acid (OA) , which serves as a primary substrate for Uridine Monophosphate (UMP) Synthase, the N-methylated 1,3-DMOA exhibits altered solubility, lipophilicity, and hydrogen-bonding capacity.
This guide provides a rigorous statistical framework for validating bioassay results involving 1,3-DMOA. It moves beyond simple
reporting to establish a self-validating system using Z-factor analysis, Minimum Significant Ratio (MSR), and Strictly Standardized Mean Difference (SSMD).
Comparative Landscape: 1,3-DMOA vs. Alternatives
Feature
1,3-Dimethylorotic Acid
Orotic Acid (Parent)
5-Fluoroorotic Acid (5-FOA)
Role
Metabolic Probe / NCE
Natural Substrate
Toxic Negative Selector
Solubility (Aq)
Low (Requires DMSO)
Moderate (pH dependent)
Moderate
Bioassay Utility
Non-incorporating analog
Positive Control (Growth)
Negative Control (Death)
Primary Artifact
Precipitation at >100µM
Edge effects in culture
Metabolic bypass
Validation Focus
Solubility limit & Z-Factor
Linearity of response
Signal window magnitude
Mechanistic Grounding & Experimental Design
To validate 1,3-DMOA results, we must first understand its interaction within the pyrimidine biosynthesis pathway. The methylation at N1 and N3 blocks the canonical glycosylation site, theoretically rendering it an inhibitor or an inert bystander rather than a substrate.
Caption: 1,3-DMOA (Red) acts as a steric probe, potentially inhibiting UMP Synthase without being converted to UMP, unlike Orotic Acid (Green).
Experimental Protocol: The Self-Validating System
Objective: Determine the
of 1,3-DMOA in a cell-based metabolic assay while simultaneously calculating the Z-factor to validate the assay window.
A. Reagent Preparation (Critical for Methylated Analogs)
Stock Solution: Dissolve 1,3-DMOA in 100% DMSO to 10 mM. Note: Methylation increases lipophilicity; aqueous buffers often cause micro-precipitation which skews absorbance readings.
Working Solution: Serial dilution (1:3) in DMSO first, then transfer to assay buffer. Final DMSO concentration must be kept constant (e.g., 0.5%) across all wells.
B. Plate Layout & Controls
Use a 384-well format to ensure sufficient statistical power.
Readout: CellTiter-Glo (Luminescence) or Resazurin (Fluorescence).
Normalization: Normalize raw RLU/RFU values to the "Max Signal" (Vehicle) controls.
Statistical Validation Framework
This section details how to mathematically prove your data is valid. Do not rely solely on p-values.
Step 1: The Z-Factor (Assay Robustness)
Before analyzing the potency of 1,3-DMOA, you must calculate the Z-factor (
) using the control columns. This determines if the assay window is large enough to distinguish the compound's effect from background noise.
: Standard deviation of positive (vehicle) and negative (inhibition) controls.
: Mean of positive and negative controls.
Interpretation Table:
Z-Factor
Assay Quality
Action Required
1.0
Ideal (Theoretical)
None
0.5 - 1.0
Excellent
Proceed to IC50 calculation
0.0 - 0.5
Marginal
Re-optimize cell density or incubation time
| < 0.0 | Unusable | Do not publish; signal overlaps with noise |
Step 2: Minimum Significant Ratio (MSR)
When comparing the potency of 1,3-DMOA to Orotic Acid, you must calculate the MSR. The MSR defines the smallest potency ratio between two compounds that is statistically significant.[1][2]
is the standard deviation of the from replicate runs.
Standard: An MSR of < 3.0 is generally required for high-quality quantitative assays.
Step 3: Outlier Detection (Grubbs' Test)
Methylated orotates can crystallize at high concentrations, causing "spikes" in optical density. Use the Grubbs' test (alpha = 0.05) to identify and exclude these artifacts before curve fitting.
Data Presentation & Analysis
Diagram 2: The Validation Workflow
Caption: Logical flow for validating 1,3-DMOA bioassay data. Z-factor acts as the primary gatekeeper.
Representative Data Table (Example)
Below is an example of how to tabulate validation results for a publication.
Compound
Run ID
Hill Slope
Factor
Valid?
1,3-DMOA
A01
-5.42
-1.1
0.72
YES
1,3-DMOA
A02
-5.38
-1.2
0.68
YES
Orotic Acid
B01
-4.10
-0.9
0.75
YES
5-FOA
C01
-7.20
-1.5
0.41
Warning
Analysis of Table:
Z-Factor Consistency: Runs A01 and A02 have Z' > 0.5, validating the assay mechanics.
Potency Shift: 1,3-DMOA shows a lower
(higher potency) than Orotic Acid, suggesting the methylation improves bioavailability or binding affinity in this specific model.
Reproducibility: The difference in Log(IC50) between A01 and A02 is 0.04, well within the MSR limits.
References
Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. HTS Assay Validation. Available from: [Link]
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available from: [Link]
Eastwood BJ, Farmen MW, Iversen PW, et al. The Minimum Significant Ratio: A Statistical Parameter to Characterize the Reproducibility of Potency Estimates from Concentration-Response Assays. J Biomol Screen. 2006;11(3):253-261. Available from: [Link]
Löffler M, Carrey EA, Zameitat E. Orotate (orotic acid): An essential and versatile molecule.[3] Nucleosides Nucleotides Nucleic Acids. 2016;35(10-12):566-577. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of 1,3-Dimethylorotic Acid
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous procedural guidance is paramount for both laboratory safety and the integrity of your resear...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous procedural guidance is paramount for both laboratory safety and the integrity of your research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dimethylorotic acid, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile of 1,3-Dimethylorotic Acid
GHS Hazard Classification:
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation
3
May cause respiratory irritation
This data underscores the necessity of appropriate personal protective equipment and careful handling to avoid direct contact and inhalation.
Essential Personal Protective Equipment (PPE)
Given the irritant nature of 1,3-Dimethylorotic acid, a stringent PPE protocol is non-negotiable. This creates a primary barrier between you and the chemical, ensuring your personal safety.
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: Nitrile gloves are required. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.
Body Protection: A standard laboratory coat is essential. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection: While general laboratory ventilation should be adequate for handling small quantities, a NIOSH-approved respirator may be necessary for larger quantities or in situations with inadequate ventilation.
Segregated Waste Collection: The First Step to Proper Disposal
Proper disposal begins with correct segregation at the point of generation. This prevents inadvertent and potentially hazardous mixing of incompatible waste streams.
Procedure:
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for 1,3-Dimethylorotic acid waste. The container should be made of a material compatible with weak organic acids, such as high-density polyethylene (HDPE).
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "1,3-Dimethylorotic Acid." Include the approximate concentration if it is in solution.
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials, particularly strong bases and oxidizing agents.
Neutralization Protocol: Mitigating Corrosivity
As an acidic organic compound, neutralization is a critical step to mitigate the corrosivity of 1,3-Dimethylorotic acid before final disposal. This process converts the acid into a less hazardous salt.[1][2][3] The reaction of a carboxylic acid with a base produces a carboxylate salt and water.[1][2][4]
Materials:
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
pH indicator strips or a calibrated pH meter
Stir plate and stir bar
Large beaker (at least twice the volume of the acid waste)
Appropriate PPE
Step-by-Step Neutralization Workflow:
Work in a Ventilated Area: Perform the entire neutralization procedure within a certified chemical fume hood to control any potential vapor or aerosol release.
Dilution: If you are neutralizing a concentrated solution of 1,3-Dimethylorotic acid, it is prudent to first dilute it with water to manage the exothermic nature of the neutralization reaction.
Slow Addition of Base: Slowly and carefully add the sodium bicarbonate or sodium carbonate solution to the 1,3-Dimethylorotic acid waste while gently stirring. Be mindful that this will generate carbon dioxide gas, so effervescence is expected. Add the base in small increments to control the rate of gas evolution and prevent foaming over.
Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
Final Disposal: Once neutralized, the resulting solution can typically be discharged down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of neutralized solutions.
Caption: Workflow for the neutralization of 1,3-Dimethylorotic acid waste.
Spill Management and Cleanup
Accidental spills should be addressed immediately and safely.
Procedure:
Alert Personnel: Notify others in the immediate area of the spill.
Evacuate if Necessary: For large or uncontained spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Contain the Spill: For small, manageable spills, use a chemical spill kit with an absorbent material suitable for acids. Do not use combustible materials like paper towels to absorb the initial spill.
Neutralize: Once the spill is absorbed, cautiously neutralize the absorbent material with a weak base like sodium bicarbonate.
Package and Label: Place the neutralized absorbent material in a sealed, labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal of Empty Containers
Empty containers that once held 1,3-Dimethylorotic acid must also be disposed of properly to prevent chemical exposure from any residual material.
Procedure:
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.
Collect Rinsate: The rinsate from the first rinse should be collected and treated as hazardous waste. Subsequent rinsates can typically be disposed of down the drain.
Deface Label: Completely remove or deface the original label on the container.
Final Disposal: The clean, defaced container can then be disposed of in the appropriate recycling or solid waste stream, according to your facility's guidelines.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1,3-Dimethylorotic acid, contributing to a culture of safety and responsibility within your laboratory.
References
CHEMOS GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3-Dimethylbarbituric acid. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl 1,3-acetonedicarboxylate, 97%. Retrieved from [Link]
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
JMN Specialties, Inc. (n.d.). Safety Data Sheet (ACID INHIBITOR 213). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Dimethylorotic acid. PubChem Compound Database. Retrieved from [Link]
Redox. (2024, May 29). Safety Data Sheet Polysorbate 20. Retrieved from [Link]
Science Ready. (2025, March 4). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
Utah State University. (n.d.). Acid Handling. Retrieved from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]
BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]
Real Chemistry. (2022, March 4). Neutralizing carboxylic acids [Video]. YouTube. Retrieved from [Link]
StudyForce. (2019, August 14). Neutralization of Carboxylic Acid [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). US4753747A - Process of neutralizing mono-carboxylic acid.
Personal protective equipment for handling 1,3-Dimethylorotic acid
This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational logistics for handling 1,3-Dimethylorotic acid (CAS: 4116-38-5).[1][2][3] Executive Safety Summary Comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational logistics for handling 1,3-Dimethylorotic acid (CAS: 4116-38-5).[1][2][3]
As a Senior Application Scientist, I emphasize that while this compound is not classified as acutely fatal (Category 1 or 2), its capacity to induce respiratory sensitization and mucosal irritation requires strict adherence to dust control measures.[1][2] The primary risk vector is inhalation of fine particulates during weighing and transfer.
Hazard Classification (GHS)
Hazard Code
Description
Severity
H315
Causes skin irritation
Warning
H319
Causes serious eye irritation
Warning
H335
May cause respiratory irritation
Warning
Personal Protective Equipment (PPE) Matrix
Effective safety is not just about wearing gear; it is about creating a barrier system that aligns with the specific task.[3]
Tier 1: Standard Laboratory Handling (Liquid/Solution Phase)
For handling dissolved stock solutions or sealed containers.[1][2][3]
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.[2][3]
Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).[2][3]
Rationale: Orotic acid derivatives are organic acids.[2] Nitrile provides excellent resistance to permeation by weak organic acids and aqueous buffers.[2]
Body Protection: Standard laboratory coat (buttoned/snapped) and long trousers.[2][3] Closed-toe shoes.[1][2][3]
Tier 2: High-Risk Handling (Solid/Powder Phase)
REQUIRED for: Weighing, transferring solids, or cleaning spills.[1][2][3]
Respiratory Protection:
Primary: Engineering Control (Chemical Fume Hood).
Causality: The powder density of 1,3-Dimethylorotic acid allows it to become airborne easily.[1][2][3] Inhalation triggers H335 (respiratory tract irritation), which can compromise long-term lung function if exposure is chronic.[1][2][3]
Eye Protection: Chemical safety goggles (tight-fitting) are preferred over glasses to prevent dust ingress.[1][2][3]
Hand Protection: Double-gloving (Nitrile over Nitrile) is recommended during weighing to prevent cross-contamination of the balance area and the researcher's skin.[1][2][3]
Operational Workflow: From Storage to Solution
This workflow is designed to minimize the "Open Container Time" (OCT), reducing the probability of exposure.[1][2]
Step 1: Storage & Stability[4][5]
Condition: Store at 2–8°C (Refrigerated).
Container: Keep container tightly closed in a dry, well-ventilated place.
Incompatibility: Segregate from strong oxidizing agents and strong bases.[4]
Step 2: Weighing Protocol (The Critical Control Point)
Preparation: Move the balance inside the Chemical Fume Hood if possible. If the balance is static, use a static-free balance shield .[1][2][3]
Transfer: Open the source container only inside the hood.
Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if they show signs of corrosion; plastic or stainless steel (316L) is preferred.[2][3]
Cleanup: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture any invisible dust residue.[2]
Step 3: Solubilization
Solvent Choice: Soluble in DMSO (Dimethyl sulfoxide) and Methanol.[2] Slightly soluble in water.[2]
Procedure: Add solvent slowly to the solid to prevent "puffing" of the powder. Vortex in a capped tube.[2]
Emergency Response & Disposal Logistics
Spill Management
If solid material is spilled:
Evacuate: Clear the immediate area of personnel not wearing PPE.
Isolate: Mark the zone.
Clean: Do NOT dry sweep (this generates dust).[2][3]
Wet Method: Cover the spill with a paper towel dampened with water or ethanol.[3]
Collection: Scoop the wet material into a waste container.[3]
Ventilation:[3][5][6][7] Ventilate the area for 15 minutes.[3]
Waste Disposal Strategy
1,3-Dimethylorotic acid is an organic chemical waste.[1][2][3]
Waste Stream
Handling Procedure
Solid Waste
Place in a dedicated container labeled "Hazardous Waste - Solid Organic".[1][2][3]
Liquid Waste
Dissolve in a combustible solvent (e.g., acetone/ethanol) and dispose of in "Organic Solvents" waste stream for incineration.[1][2]
Contaminated PPE
Gloves and weighing boats must be disposed of as hazardous solid waste, not general trash.[2]
Logic Visualization: Safety Decision Pathway
The following diagram illustrates the decision-making logic for selecting the correct safety protocols based on the state of the chemical.
Caption: Decision logic for PPE selection based on the physical state of 1,3-Dimethylorotic acid, prioritizing respiratory protection for solids.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5025211, 1,3-Dimethylorotic acid.[1][2][3] Retrieved from [Link]